D-Hydroorotic acid
描述
属性
IUPAC Name |
(4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935112 | |
| Record name | D-4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5988-53-4 | |
| Record name | Hydroorotic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, (4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROOROTIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXS4GY9Q24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-Hydroorotic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of D-Hydroorotic acid (also known as (R)-dihydroorotic acid). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details relevant experimental methodologies, and visualizes associated biochemical pathways.
Chemical Structure and Properties
This compound is a pyrimidine derivative that plays a crucial role as an intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA.[1][2] Its chemical identity and physical characteristics are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (4R)-2,6-dioxohexahydropyrimidine-4-carboxylic acid | [3] |
| CAS Number | 5988-53-4 | [3] |
| Molecular Formula | C₅H₆N₂O₄ | [4][5] |
| SMILES | OC(=O)[C@H]1CC(=O)NC(=O)N1 | [3] |
| InChI Key | UFIVEPVSAGBUSI-UWTATZPHSA-N | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
| Molecular Weight | 158.11 g/mol | [4][5] | |
| Melting Point | 255 °C (decomposes) | [3] | |
| Optical Activity | [α]20/D −33° | c = 1 in NaHCO₃ | [3] |
| Solubility | Soluble in DMSO (≥15.8 mg/mL), Water (≥2.74 mg/mL with gentle warming and ultrasonic), and partly soluble in water. | [6] | |
| pKa (Strongest Acidic) | 3.28 | ChemAxon | |
| pKa (Strongest Basic) | -8.2 | ChemAxon | |
| Physical Description | Solid | [4] |
Biological Role: The De Novo Pyrimidine Biosynthesis Pathway
This compound is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[1][7] This pathway is fundamental for cell growth and proliferation. The conversion of this compound to orotic acid is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This step is a critical, rate-limiting reaction in the overall pathway.[1]
The overall pathway is depicted below:
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Protocols
Synthesis of Dihydroorotic Acid Derivatives
A general procedure for the synthesis of dihydroorotic acid derivatives can be adapted from patent literature. The core synthesis involves the cyclization of N-(alkoxycarbonyl)aspartic acid. For instance, reacting 4,5-dihydroorotic acid with a benzyl halide in the presence of an acid acceptor like triethylamine can yield benzyl 4,5-dihydroorotate. This can be followed by further modifications and subsequent removal of protecting groups to obtain the desired derivative.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
A sensitive and nonradiometric assay for the product of this compound conversion, orotic acid, can be performed using anion-exchange HPLC.[8]
-
Column: Anion-exchange column (e.g., Partisil-SAX).[8]
-
Mobile Phase: Isocratic elution with a low phosphate buffer at pH 4.0.[8]
-
Detection: UV detection at 280 nm.[8]
-
Detection Limit: Approximately 20 pmol per injection.[8]
This method can be utilized to quantify the enzymatic activity of DHODH by measuring the formation of orotic acid from this compound.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay
The activity of DHODH, the enzyme that metabolizes this compound, can be measured spectrophotometrically. This assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
-
Reagents:
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).[9]
-
Recombinant human DHODH.
-
This compound (substrate).
-
Coenzyme Q10 (electron acceptor).
-
2,6-dichloroindophenol (DCIP).
-
-
Procedure:
-
Pre-incubate the recombinant DHODH enzyme with the assay buffer and Coenzyme Q10.
-
Initiate the reaction by adding this compound and DCIP.
-
Measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer. The rate of decrease corresponds to the rate of DCIP reduction and thus DHODH activity.[10]
-
The workflow for a DHODH inhibition assay, which is crucial for drug development, is outlined below:
Caption: DHODH Enzymatic Inhibition Assay Workflow.
Conclusion
This compound is a pivotal molecule in cellular metabolism, and its enzymatic conversion by DHODH presents a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This guide provides foundational knowledge and practical methodologies for researchers engaged in the study of this compound and its associated metabolic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hmdb.ca [hmdb.ca]
- 3. D -Hydroorotic acid 98 5988-53-4 [sigmaaldrich.com]
- 4. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
The Core of De Novo Pyrimidine Biosynthesis: A Technical Guide to the D-Hydroorotic Acid Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the D-Hydroorotic acid synthesis pathway, a critical segment of de novo pyrimidine biosynthesis. The pathway's central enzyme, Dihydroorotate dehydrogenase (DHODH), represents a key therapeutic target for a range of diseases, including cancer and autoimmune disorders. This document details the enzymatic reaction, its regulation, quantitative kinetic data, and detailed experimental protocols for its study.
The this compound Synthesis Pathway: An Overview
The synthesis of this compound and its subsequent oxidation to orotic acid is a pivotal stage in the de novo production of pyrimidines, which are essential building blocks for DNA and RNA.[1] This pathway is particularly crucial in rapidly proliferating cells that have a high demand for nucleotides.
The formation of this compound is the third step in the multi-enzyme cascade of de novo pyrimidine synthesis. The first three enzymatic activities are catalyzed by a multifunctional protein called CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase). The final step in this segment of the pathway is the oxidation of this compound to orotic acid, a reaction catalyzed by Dihydroorotate dehydrogenase (DHODH).[2] This fourth step is the rate-limiting step in the overall pathway.[3]
Enzymatic Reaction
DHODH catalyzes the conversion of (S)-dihydroorotate to orotate. This reaction is a ubiquinone-mediated oxidation process.[2] In mammalian cells, DHODH is a mitochondrial enzyme located on the outer surface of the inner mitochondrial membrane.[2] The enzyme utilizes a flavin mononucleotide (FMN) cofactor. The overall reaction is as follows:
(S)-dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂
The mechanism of dehydrogenation can differ between classes of DHODH, with Class 1 enzymes (found in bacteria) typically following a concerted mechanism, while Class 2 enzymes (including human DHODH) follow a stepwise mechanism.[2]
Quantitative Data
The following tables summarize key quantitative data related to the this compound synthesis pathway, focusing on the enzymatic kinetics of Dihydroorotate dehydrogenase (DHODH) and the inhibitory constants of various compounds.
Table 1: Kinetic Parameters of Dihydroorotate Dehydrogenase (DHODH)
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Human (recombinant) | Dihydroorotate | 15 | 1.8 | 8.0 | 37 | [3] |
| Human (recombinant) | Decylubiquinone (QD) | 5 | 1.8 | 8.0 | 37 | [3] |
| Human (recombinant) | Coenzyme Q10 | 10 | 1.5 | 8.0 | 37 | [3] |
| Toxoplasma gondii (recombinant) | Dihydroorotate | 2.5 | Not Reported | Not Reported | Not Reported | [4] |
| Toxoplasma gondii (recombinant) | Decylubiquinone (QD) | 10.9 | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Inhibitory Constants (IC50) of Selected DHODH Inhibitors
| Inhibitor | Target | IC50 | Reference |
| Brequinar | Human DHODH | 1.2 - 5.2 nM | [1] |
| Teriflunomide (A77 1726) | Human DHODH | 411 nM | [1] |
| ASLAN003 | Human DHODH | 35 nM | [1] |
| H-006 | Human DHODH | 3.8 nM | [1] |
| AG-636 | Human DHODH | 17 nM | [1] |
| Indoluidin D | Human DHODH | 210 nM | [1] |
| Meds433 | Human DHODH | 1.2 nM | [1] |
| NK-A 17E-233I | Human DHODH | 400 µM | [5] |
Signaling Pathways and Regulation
The de novo pyrimidine synthesis pathway is tightly regulated to meet the metabolic demands of the cell. A key regulatory hub is the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a central role in controlling cell growth and proliferation.
Activation of mTORC1 stimulates the de novo pyrimidine synthesis pathway.[6] This is achieved, in part, through the phosphorylation and activation of the CAD protein by the mTORC1 downstream effector, S6 kinase 1 (S6K1).[6] This signaling cascade ensures that nucleotide production is coordinated with other anabolic processes required for cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Central Role of Dihydroorotic Acid in Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1][2] Dihydroorotic acid (also known as (S)-dihydroorotate) is a critical intermediate in this pathway, and its enzymatic conversion is a key regulatory and therapeutic target. This technical guide provides an in-depth exploration of the biological role of dihydroorotic acid, focusing on the enzymatic reaction it undergoes, the quantitative aspects of this process, and detailed experimental protocols for its study.
Dihydroorotic Acid in the De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidines are derived. Dihydroorotic acid is the product of the third step and the substrate for the fourth step in this six-step pathway.
The pathway can be summarized as follows:
-
Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPSII) catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.
-
Ring Closure: Dihydroorotase (DHOase) catalyzes the cyclization of carbamoyl aspartate to form dihydroorotic acid.
-
Oxidation: Dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotic acid to orotic acid.[3]
-
Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) adds a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotic acid, forming orotidine-5'-monophosphate (OMP).
-
Decarboxylation: OMP decarboxylase (ODC) removes a carboxyl group from OMP to yield UMP.
The Key Enzymatic Conversion: Dihydroorotate Dehydrogenase (DHODH)
The conversion of dihydroorotic acid to orotic acid is the only redox reaction in the de novo pyrimidine synthesis pathway and is catalyzed by dihydroorotate dehydrogenase (DHODH).[3] In humans and other mammals, DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme.[3] It is located on the outer surface of the inner mitochondrial membrane and is functionally linked to the electron transport chain.[3]
The reaction catalyzed by human DHODH is: (S)-dihydroorotate + ubiquinone → orotate + ubiquinol
This reaction links pyrimidine biosynthesis to mitochondrial respiration. The electrons from the oxidation of dihydroorotate are transferred to the ubiquinone pool, which then shuttles them to Complex III of the electron transport chain.[2]
Quantitative Data
The kinetic parameters of DHODH are crucial for understanding its function and for the development of inhibitors. The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for DHODH from different species with respect to its substrates, dihydroorotate and a ubiquinone analogue (decylubiquinone or Coenzyme Q6).
| Species | Enzyme Form | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Human | Wild-type (full-length) | L-Dihydroorotate | 10 ± 1 | 16.5 ± 0.3 | [4] |
| Human | Wild-type (full-length) | Decylubiquinone | 5 ± 1 | 16.5 ± 0.3 | [4] |
| Plasmodium berghei | - | L-Dihydroorotate | 23 | Not Reported | [5] |
| Plasmodium falciparum | - | L-Dihydroorotate | Not Reported | Not Reported | [6] |
| Mouse (Reticulocytes) | - | L-Dihydroorotate | Similar to P. berghei | Not Reported | [5] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Dihydroorotate Dehydrogenase Activity
Objective: To determine the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (QD) or Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of QD or CoQ10 in DMSO.
-
Dilute the recombinant human DHODH in Assay Buffer to a working concentration (e.g., 6 nM).[7]
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of DCIP (ε = 18,800 M-1cm-1).
-
One unit (U) of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of dihydroorotic acid into orotic acid per minute under the specified conditions.
-
Protocol 2: Expression and Purification of Recombinant Human DHODH in E. coli
Objective: To produce and purify catalytically active, soluble human DHODH.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the human DHODH gene (N-terminally truncated to enhance solubility) with a purification tag (e.g., decahistidine).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE materials.
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris and insoluble proteins.
-
-
Purification:
-
Load the soluble fraction of the cell lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DHODH with Elution Buffer.
-
Collect the elution fractions.
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure DHODH.
-
Buffer exchange the purified protein into a suitable storage buffer (e.g., containing glycerol for cryoprotection) and store at -80°C.
-
Mandatory Visualizations
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative studies on dihydroorotate dehydrogenase from P. berghei and the mouse reticulocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
The Discovery and Biochemical Journey of D-Hydroorotic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of D-Hydroorotic acid, a critical intermediate in the de novo biosynthesis of pyrimidines. It traces the historical milestones of its discovery, delves into its physicochemical properties, and outlines detailed experimental protocols for its synthesis, purification, and quantification. Furthermore, this document elucidates the enzymatic reactions central to its metabolism, providing kinetic data and mechanistic insights. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of the pivotal role of this compound in cellular metabolism and its significance as a target for therapeutic intervention.
Discovery and History
The journey to understanding the role of this compound, more commonly referred to in its biologically active form as L-dihydroorotate, is intrinsically linked to the elucidation of the pyrimidine biosynthesis pathway. Early investigations into nucleic acid metabolism laid the groundwork for identifying the key intermediates in this essential cellular process.
A pivotal moment in the discovery of dihydroorotic acid came in the mid-20th century through the seminal work of I. Lieberman and A. Kornberg. Their 1954 paper, "Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin," was a landmark publication that for the first time described the enzymatic conversion of ureidosuccinic acid to dihydroorotic acid and its subsequent oxidation to orotic acid.[1] This research established dihydroorotic acid as a key intermediate in the de novo synthesis of pyrimidines.
Subsequent research by Lieberman and Kornberg in 1955 further characterized the enzyme responsible for the reversible conversion of N-carbamoyl-L-aspartate to L-dihydroorotate, which they named "ureidosuccinase," now known as dihydroorotase.[2] These foundational studies provided the initial biochemical framework for understanding the synthesis and metabolism of dihydroorotic acid. The broader context of pyrimidine and purine metabolism was being actively explored during this period, with isotopic labeling studies being instrumental in tracing the origins of the atoms within the pyrimidine ring.[3]
The recognition of the evolutionary conservation of the pyrimidine biosynthesis pathway highlighted the fundamental importance of intermediates like dihydroorotic acid across diverse organisms.[4][5] While the core enzymatic steps are conserved, the organization of the enzymes involved varies, from separate monofunctional proteins in prokaryotes to multifunctional enzymes like the CAD protein in mammals, which combines the first three enzymes of the pathway, including dihydroorotase.[4][5]
In the decades that followed, the focus of research expanded to include the enzymes that metabolize dihydroorotic acid, particularly dihydroorotate dehydrogenase (DHODH), which has become a significant target for drug development in cancer and autoimmune diseases.[6] This has led to the development of sophisticated analytical techniques for the precise quantification of dihydroorotic acid in biological samples, further cementing its importance in both basic research and clinical applications.[1][7]
Physicochemical Properties of L-Dihydroorotic Acid
L-Dihydroorotic acid ((S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid) is a white to off-white crystalline powder.[8] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₄ | [8] |
| Molecular Weight | 158.11 g/mol | [8] |
| CAS Number | 5988-19-2 | [8] |
| Melting Point | 254-255 °C (decomposes) | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | Typically ≥98.0% | [8] |
| Specific Rotation | +33.3° (c=2, 1% NaHCO₃) | [8] |
| Loss on Drying | ≤0.5% | [8] |
| Enantiomeric Excess (ee) | ≥99.4% | [8] |
Spectroscopic Data:
-
¹H NMR (600 MHz, D₂O, pH 7.0): Chemical shifts (ppm) at 4.12, 4.13, 4.11, 3.00, 2.99, 2.97, 2.96, 2.81, 2.80, 2.78, 2.77.
-
¹³C NMR (22.53 MHz, DMSO-d₆): Chemical shifts (ppm) at 172.46, 169.02, 153.25, 48.91, 32.73.
-
Mass Spectrometry (GC-MS): Key fragments (m/z) observed at 100.0, 257.0, 258.0, 359.0, 72.0.
Experimental Protocols
Chemical Synthesis of Orotic Acid (as a proxy for Dihydroorotic Acid synthesis)
A representative multi-step synthesis of orotic acid: [9]
-
Synthesis of Carbamoyl Aspartic Acid: Aspartic acid is reacted with sodium cyanate in an aqueous solution at 75°C for 4.5 hours. The pH is then adjusted to 2.3 with concentrated hydrochloric acid to precipitate carbamoyl aspartic acid. The product is filtered and dried, with a reported yield of 65%.[9]
-
Synthesis of Hydantoin Acetic Acid: The carbamoyl aspartic acid is then treated with 20 wt% hydrochloric acid and heated to dryness. The residue is recrystallized from water to yield hydantoin acetic acid with a reported yield of 76%.[9]
-
Synthesis of Carboxymethylhydantoin: Hydantoin acetic acid is reacted with liquid bromine in glacial acetic acid at 100°C for 2 hours. The product is precipitated by pouring the reaction mixture into boiling water, followed by cooling and filtration. The resulting carboxymethylhydantoin is obtained with a reported yield of 73%.[9]
-
Synthesis of Orotic Acid: The final step involves the conversion of carboxymethylhydantoin to orotic acid.
Note: This protocol is for orotic acid. The synthesis of dihydroorotic acid would require modification of the final steps to avoid the oxidation that forms the double bond in the pyrimidine ring.
Enzymatic Synthesis of L-Dihydroorotic Acid
L-dihydroorotic acid can be synthesized enzymatically from N-carbamoyl-L-aspartate using the enzyme dihydroorotase.
Protocol for Enzymatic Synthesis:
-
Reaction Mixture: Prepare a reaction mixture containing N-carbamoyl-L-aspartate (substrate) and a purified preparation of dihydroorotase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in the concentration of N-carbamoyl-L-aspartate or the increase in the concentration of L-dihydroorotate using analytical techniques such as HPLC.
-
Termination of Reaction: The reaction can be stopped by denaturing the enzyme, for example, by adding acid or by heat treatment.
-
Purification: The L-dihydroorotic acid can then be purified from the reaction mixture using chromatographic techniques.
Purification of L-Dihydroorotic Acid
A common method for the purification of L-dihydroorotic acid from a synthesis reaction or biological extract is High-Performance Liquid Chromatography (HPLC).
HPLC Purification Protocol: [10]
-
Column: A suitable column for the separation of organic acids, such as a reverse-phase C18 column or an ion-exchange column, should be used.
-
Mobile Phase: The mobile phase composition will depend on the column used. For a reverse-phase column, a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. For an anion-exchange column, an isocratic elution with a low concentration phosphate buffer at a specific pH can be effective.[1]
-
Detection: L-dihydroorotic acid can be detected by its UV absorbance.
-
Fraction Collection: Fractions containing the purified L-dihydroorotic acid are collected.
-
Solvent Removal: The solvent is removed from the collected fractions, for example, by lyophilization, to obtain the purified solid product.
Enzymatic Assay of Dihydroorotase
The activity of dihydroorotase, the enzyme that catalyzes the formation of L-dihydroorotate from N-carbamoyl-L-aspartate, can be measured by monitoring the conversion of the substrate to the product.
Spectrophotometric Assay Protocol:
-
Principle: This assay measures the decrease in absorbance at a specific wavelength as N-carbamoyl-L-aspartate is converted to L-dihydroorotate.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl, pH 8.5), a known concentration of N-carbamoyl-L-aspartate, and the enzyme preparation.
-
Measurement: Immediately after adding the enzyme, monitor the decrease in absorbance at a predetermined wavelength (e.g., 240 nm) over time using a spectrophotometer.
-
Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of N-carbamoyl-L-aspartate. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Quantification of L-Dihydroorotic Acid in Biological Samples
A highly sensitive and specific method for the quantification of L-dihydroorotic acid in biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
LC-MS/MS Quantification Protocol: [7]
-
Sample Preparation: Human plasma samples are spiked with a stable isotope-labeled internal standard of L-dihydroorotic acid. Proteins are then precipitated from the plasma, typically using a cold organic solvent like acetonitrile.
-
Chromatographic Separation: The supernatant is injected onto an HPLC system for chromatographic separation. A reverse-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-dihydroorotic acid and its internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated using a surrogate matrix (e.g., a solution of bovine serum albumin) spiked with known concentrations of L-dihydroorotic acid. The concentration of L-dihydroorotic acid in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7] The linear analytical range for DHO in human plasma has been reported as 3.00-3,000 ng/mL.[7]
Biochemical Pathways and Enzymology
L-Dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of the pyrimidine nucleotides essential for DNA and RNA synthesis.[5][8]
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines begins with simple precursor molecules and culminates in the formation of uridine monophosphate (UMP), which can then be converted to other pyrimidine nucleotides.
Caption: De novo pyrimidine biosynthesis pathway.
Key Enzymes in this compound Metabolism
Two primary enzymes are directly involved in the metabolism of L-dihydroorotic acid:
-
Dihydroorotase (EC 3.5.2.3): This enzyme catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate.[2] It is the third enzyme in the de novo pyrimidine biosynthesis pathway. In mammals, this enzymatic activity is part of the multifunctional CAD protein.[4]
-
Dihydroorotate Dehydrogenase (DHODH) (EC 1.3.5.2): This enzyme catalyzes the oxidation of L-dihydroorotate to orotate, the fourth and only mitochondrial step in the de novo pyrimidine biosynthesis pathway.[5] DHODH is a flavoenzyme that uses a quinone as an electron acceptor.
Enzyme Kinetics
The kinetic parameters of the enzymes involved in L-dihydroorotate metabolism are crucial for understanding the regulation of the pyrimidine biosynthesis pathway.
| Enzyme | Substrate(s) | Km | Vmax | Organism | Reference(s) |
| Dihydroorotate Dehydrogenase | L-Dihydroorotate | ~12 µM | - | Rat Liver Mitochondria | [1] |
| Dihydroorotate Dehydrogenase | L-Dihydroorotate | 80-1000 µM (high concentration range) | Comparable to HPLC assay | Rat Liver Mitochondria | [1] |
Note: Specific Km and Vmax values for dihydroorotase are not consistently reported in the readily available literature and can vary significantly depending on the source of the enzyme and the assay conditions.
Experimental Workflows
Workflow for DHODH Inhibition Assay
The inhibition of dihydroorotate dehydrogenase is a key strategy in the development of drugs for various diseases. A common workflow for assessing DHODH inhibition is as follows:
Caption: Workflow for a DHODH inhibition assay.
Logical Relationship of Dihydroorotase in the CAD Multifunctional Enzyme
In mammals, dihydroorotase is one of three enzymatic domains of the CAD protein. This structural organization facilitates substrate channeling and coordinated regulation of the initial steps of pyrimidine biosynthesis.
References
- 1. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. III. Ureidosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of dihydroorotate dehydrogenase A from Lactococcus lactis, crystallization and preliminary X-ray diffraction studies of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]
- 10. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomers of Hydroorotic Acid: A Technical Guide to the L- and D-Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroorotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, exists as two enantiomers: L-hydroorotic acid and D-hydroorotic acid. This technical guide provides a comprehensive overview of these stereoisomers, with a focus on their distinct biological roles and physicochemical properties. The L-enantiomer is the biologically active form, serving as the substrate for the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme for cell proliferation and a validated drug target. In contrast, the D-enantiomer is not known to be biologically active. This document details the metabolic pathway involving L-hydroorotic acid, summarizes its known quantitative data, and provides detailed hypothetical experimental protocols for the synthesis, resolution, and analysis of both enantiomers. The stark differences in their biological activities underscore the importance of stereochemistry in drug design and development.
Introduction
Hydroorotic acid, also known as dihydroorotic acid, is a heterocyclic compound that plays a crucial role in the metabolic pathway for the synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA.[1] The molecule possesses a single chiral center, giving rise to two non-superimposable mirror images: L-(-)-hydroorotic acid (the (S)-enantiomer) and D-(+)-hydroorotic acid (the (R)-enantiomer).[2]
The biological significance of these enantiomers is dramatically different. L-hydroorotic acid is an essential metabolite in nearly all living organisms, acting as the substrate for the enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] This enzyme catalyzes the oxidation of L-hydroorotic acid to orotic acid, a key step in the de novo pyrimidine biosynthesis pathway.[1][6] The stereospecificity of DHODH is absolute, with the enzyme exclusively recognizing the L-enantiomer.[7] Consequently, this compound is considered biologically inert in this pathway.
This guide will delve into the technical details of both enantiomers, providing a comparative analysis of their properties, metabolic fates, and the experimental methodologies used to study them.
Physicochemical and Biological Properties
The available quantitative data for the enantiomers of hydroorotic acid are summarized below. It is important to note that the vast majority of published data pertains to the biologically active L-enantiomer. Information on the D-enantiomer is scarce, reflecting its limited biological relevance.
Data Presentation
| Property | L-Hydroorotic Acid | This compound | Reference(s) |
| IUPAC Name | (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | (4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | [2] |
| CAS Number | 5988-19-2 | Not readily available | [8] |
| Molecular Formula | C₅H₆N₂O₄ | C₅H₆N₂O₄ | [8] |
| Molecular Weight | 158.11 g/mol | 158.11 g/mol | [8] |
| Melting Point | 266 °C (decomposes) | Not reported | [8] |
| Solubility | Soluble in DMSO (≥15.8 mg/mL), sparingly soluble in water. | Not reported | [9] |
| Biological Activity | Substrate for dihydroorotate dehydrogenase (DHODH).[4][10] | Not a substrate for DHODH. | [7] |
Metabolic Significance and Signaling Pathways
L-hydroorotic acid is a critical intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP, TTP, and UTP) required for DNA and RNA synthesis.[6]
The conversion of L-hydroorotic acid to orotic acid is catalyzed by dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane.[1] This reaction is unique as it is the only redox step in the pyrimidine biosynthesis pathway and is coupled to the mitochondrial electron transport chain.[1] The electrons from the oxidation of L-hydroorotic acid are transferred to the ubiquinone pool, contributing to cellular respiration.[11]
Given its central role in nucleotide metabolism, DHODH is a well-established therapeutic target for a range of diseases, including autoimmune disorders and cancer.[5][6] Inhibitors of DHODH effectively deplete the cellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[6]
The D-enantiomer of hydroorotic acid is not known to participate in any significant metabolic or signaling pathways.
Visualization of the De Novo Pyrimidine Biosynthesis Pathway
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecificity of the dihydroorotate-dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. raybiotech.com [raybiotech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Hydroorotic Acid as an Antimetabolite of L-Dihydroorotic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of D-hydroorotic acid as a potential antimetabolite of its stereoisomer, L-dihydroorotic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway. The conversion of L-dihydroorotic acid to orotic acid is catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH), a validated and highly pursued target for the development of therapeutics in oncology and autoimmune diseases. This document will delve into the stereospecificity of DHODH, the hypothesized mechanism of action of this compound as a competitive inhibitor, and the potential implications for drug development. Detailed experimental protocols for assessing DHODH inhibition and the effects on cell proliferation are provided, alongside a comparative analysis of known DHODH inhibitors.
Introduction: The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleic acid precursors.[1] In contrast, most normal, quiescent cells can utilize salvage pathways to recycle pyrimidines. This metabolic dependency of proliferating cells on the de novo pathway makes its enzymes attractive targets for therapeutic intervention.
The fourth and only redox step in this pathway is the oxidation of L-dihydroorotic acid to orotic acid, a reaction catalyzed by the flavin-dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.[2]
L-Dihydroorotic Acid and Dihydroorotate Dehydrogenase (DHODH)
L-Dihydroorotic acid is the natural substrate for DHODH.[3] The enzyme exhibits a high degree of stereospecificity, exclusively catalyzing the oxidation of the L-isomer ((S)-dihydroorotate).[4] This stereoselectivity is a critical aspect of the enzyme's function and provides the basis for considering the D-isomer as a potential modulator of its activity.
This compound: A Hypothesized Antimetabolite
An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme. Given the strict stereospecificity of DHODH for L-dihydroorotic acid, it is hypothesized that this compound, the unnatural stereoisomer, could act as an antimetabolite.
Proposed Mechanism of Action: Competitive Inhibition
It is postulated that this compound may act as a competitive inhibitor of DHODH. In this model, the D-isomer would bind to the active site of the enzyme, competing with the natural substrate, L-dihydroorotic acid. While bound, this compound would not be catalytically converted to orotic acid due to its incorrect stereochemistry, effectively blocking the enzyme's function and halting the de novo pyrimidine biosynthesis pathway.
To date, direct experimental evidence and quantitative data (e.g., Ki or IC50 values) for the inhibitory activity of this compound against DHODH are not extensively reported in the scientific literature. Further investigation is required to validate this hypothesis and quantify the potential inhibitory potency of the D-isomer.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the potential point of inhibition by this compound.
Experimental Workflow for Assessing DHODH Inhibition
A typical workflow to evaluate the inhibitory potential of a compound like this compound against DHODH involves a series of in vitro and cell-based assays.
Quantitative Data: A Comparative Look at Known DHODH Inhibitors
To provide context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors. These values were determined using in vitro enzymatic assays.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 5.2 | [5] |
| Teriflunomide (A77 1726) | Human DHODH | 1,200 | [6] |
| Leflunomide | Human DHODH | >100,000 (pro-drug) | [6] |
| ASLAN003 (Farudodstat) | Human DHODH | 35 | [7] |
| BAY-2402234 | Human DHODH | 1.2 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound (test compound)
-
Known DHODH inhibitor (positive control, e.g., Brequinar)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and the positive control inhibitor in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test and control compounds in DMSO.
-
Prepare a 10 mM stock solution of L-dihydroorotic acid (DHO) in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 2 µL of the inhibitor dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.[8]
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line dependent on de novo pyrimidine synthesis (e.g., A549, HL-60)
-
Complete cell culture medium
-
This compound
-
Known DHODH inhibitor (positive control)
-
Uridine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.
-
For rescue experiments, prepare parallel plates with medium supplemented with uridine (e.g., 100 µM).
-
Treat the cells with the compound dilutions and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the compound concentration to determine the EC50 value (the concentration that inhibits cell proliferation by 50%).[9]
-
Conclusion and Future Directions
The strict stereospecificity of dihydroorotate dehydrogenase for L-dihydroorotic acid provides a strong rationale for investigating this compound as a potential antimetabolite. The hypothesized mechanism of competitive inhibition, if validated, could open new avenues for the design of novel DHODH inhibitors. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's biological activity. Future research should focus on the synthesis of high-purity this compound and its rigorous testing in both enzymatic and cell-based assays to determine its inhibitory potency and potential as a therapeutic agent or a research tool to further probe the active site of DHODH. Such studies will be instrumental in either confirming or refuting the role of this compound as an antimetabolite of L-dihydroorotic acid.
References
- 1. medium.com [medium.com]
- 2. real-j.mtak.hu [real-j.mtak.hu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toolify.ai [toolify.ai]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
The Function of Dihydroorotic Acid in Metabolic Pathways: A Technical Guide
Introduction
Dihydroorotic acid (DHOA), specifically its biologically active stereoisomer (S)-dihydroorotate, is a critical intermediate metabolite in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.[4] The enzyme responsible for the conversion of dihydroorotate, Dihydroorotate Dehydrogenase (DHODH), has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6][7] This technical guide provides a comprehensive overview of the function of dihydroorotic acid, the mechanisms of its metabolic conversion, and its significance in cellular metabolism and drug development.
Core Function in De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursors like glutamine, bicarbonate, and aspartate.[8][9] Dihydroorotic acid is the product of the third step, formed from N-carbamoyl-L-aspartate by the enzyme dihydroorotase.[10] The pivotal role of dihydroorotic acid lies in its subsequent oxidation to orotic acid, the first pyrimidine ring structure formed in the pathway.[11][12]
This reaction is the fourth and only redox step in the entire pathway, catalyzed by Dihydroorotate Dehydrogenase (DHODH).[5][8]
(S)-dihydroorotate + Quinone → Orotate + Quinone-H₂
Human DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane, where it is functionally linked to the electron transport chain via the ubiquinone/coenzyme Q pool.[7][13][14] This unique subcellular localization links pyrimidine biosynthesis directly to mitochondrial respiration and cellular bioenergetics.[13][15] Because rapidly proliferating cells, such as cancer cells or activated lymphocytes, have a high demand for nucleotides, they are particularly reliant on the de novo pathway, making DHODH a key target for therapeutic intervention.[5][14]
Metabolic Significance and Therapeutic Implications
The conversion of dihydroorotic acid to orotic acid is a rate-limiting step in pyrimidine synthesis.[4] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which has several downstream consequences for the cell:
-
Cell Cycle Arrest: Insufficient pyrimidine levels halt DNA replication, causing cells to arrest, typically in the S-phase of the cell cycle.[4][5]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[5][16]
-
Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition can induce terminal differentiation of malignant cells.[15][16]
-
Modulation of Cellular Processes: Beyond nucleic acid synthesis, pyrimidine-derived molecules are crucial for the biosynthesis of glycoproteins, glycolipids, and phospholipids.[14][15]
These effects underpin the clinical utility of DHODH inhibitors. Drugs like Leflunomide and its active metabolite Teriflunomide are used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by suppressing the proliferation of activated T-cells.[6][13] Furthermore, a new generation of potent DHODH inhibitors is under investigation for cancer therapy.[5][14]
Quantitative Data: Potency of DHODH Inhibitors
The following table summarizes the in vitro potency (IC₅₀) of several well-characterized inhibitors against human DHODH. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| H-006 | DHODH | 3.8 | [14] |
| Brequinar | DHODH | 4.5 - ~20 | [17] |
| A771726 (Teriflunomide) | DHODH | 411 - 773 | [17] |
| Leflunomide | DHODH | - (Prodrug) | [13] |
| Isobavachalcone | DHODH | - | [7] |
| NPD723 | DHODH | 1,523 | [14] |
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP-Based)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant human DHODH.
-
Principle: The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[14][17] As DHODH oxidizes dihydroorotate, the electrons are transferred (via a cofactor like Coenzyme Q₁₀) to DCIP, causing it to lose its blue color. The rate of this color change, measured by absorbance at 600-650 nm, is proportional to DHODH activity.[14]
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[14]
-
Enzyme: Recombinant human DHODH (e.g., N-terminal His-tagged with transmembrane domain deletion).[14]
-
Substrate: 500 µM Dihydroorotic acid.[14]
-
Cofactor: 100 µM Coenzyme Q₁₀.[14]
-
Electron Acceptor: 200 µM DCIP.[14]
-
Test Compound: Serial dilutions of the inhibitor dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Pre-incubate recombinant DHODH with the test compound in the assay buffer containing Coenzyme Q₁₀ and DCIP at 25°C for 30 minutes.[14]
-
Initiate the reaction by adding the dihydroorotic acid substrate.[14]
-
Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes) using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
-
-
Cell-Based Rescue Assay
This assay confirms that the cytotoxic or anti-proliferative effect of a compound is specifically due to the inhibition of DHODH in a cellular context.
-
Principle: If a compound's effect is due to blocking the de novo pyrimidine synthesis pathway at the DHODH step, then supplying the cells with the product of the reaction (orotic acid) or a downstream product (uridine) should rescue the cells from the compound-induced toxicity.[14] Dihydroorotic acid, the substrate, should not rescue the cells.[14]
-
Methodology:
-
Cell Culture:
-
Use a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60, A549).[14]
-
Seed cells in multi-well plates and allow them to attach or acclimate.
-
-
Treatment:
-
Treat the cells with a fixed, cytotoxic concentration of the test compound (e.g., 2-3 times its IC₅₀ for cell growth).
-
In parallel, treat cells with the test compound in the presence of a rescuing agent (e.g., 100 µM orotic acid or 100 µM uridine).[14]
-
Include appropriate controls: untreated cells, cells with inhibitor alone, and cells with rescuing agent alone.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours).[14]
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a Trypan Blue dye exclusion assay or a luminescence-based assay (e.g., CellTiter-Glo).[14]
-
-
Data Analysis:
-
Compare the viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and the rescuing agent. A significant increase in viability in the presence of orotic acid or uridine confirms the on-target effect.
-
-
Visualizations
Pathway and Workflow Diagrams
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Experimental Workflow for DHODH Inhibitor Validation.
Caption: DHODH Links Metabolism to Cell Proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are DHODH modulators and how do they work? [synapse.patsnap.com]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 16. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
D-Hydroorotic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Hydroorotic acid, focusing on its core physicochemical properties and its role in biological pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in pyrimidine metabolism and related therapeutic targets.
Core Properties of Hydroorotic Acid
| Property | Value | Forms |
| Molecular Weight | 158.11 g/mol [1][2][3] | D-, L-, and DL-Hydroorotic acid |
| CAS Number | 5988-19-2[4][5][6] | L-Hydroorotic acid (S-isomer) |
| 155-54-4[1][7][8][9][10] | (+/-)-Hydroorotic acid (Racemic mixture) | |
| 6202-10-4[1][11][12][13] | DL-Hydroorotic acid (Racemic mixture) | |
| Not readily available | This compound (R-isomer) |
Role in Pyrimidine Biosynthesis
Hydroorotic acid is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the creation of nucleotides for DNA and RNA synthesis. The L-isomer, L-dihydroorotate, is the direct substrate for the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the oxidation of L-dihydroorotate to orotate, a pivotal step in the formation of uridine monophosphate (UMP).
The diagram below illustrates the position of hydroorotic acid within this vital metabolic pathway.
Experimental Protocols
The enzymatic conversion of dihydroorotic acid is frequently studied to assess the activity of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-cancer drugs. Below are summaries of common experimental methodologies used to assay DHODH activity.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay
This protocol outlines a general method for measuring DHODH activity based on the conversion of dihydroorotic acid to orotic acid.
-
Preparation of Reaction Mixture : A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.
-
Enzyme and Substrate : Recombinant human DHODH is pre-incubated with cofactors such as 100 µM coenzyme Q10.
-
Initiation of Reaction : The reaction is initiated by adding the substrate, dihydroorotic acid, to a final concentration of approximately 500 µM.
-
Monitoring the Reaction : The formation of orotic acid can be monitored using several detection methods:
-
Spectrophotometry : The reduction of an artificial electron acceptor like 2,6-dichloroindophenol (DCIP) can be measured by the decrease in absorbance at 650 nm.
-
HPLC : A more sensitive method involves separating the product, orotic acid, from the substrate using anion-exchange high-performance liquid chromatography (HPLC) and quantifying it by UV detection at 280 nm. This method has a detection limit of around 20 pmol per injection.
-
Fluorescence Assay : Orotic acid can be derivatized to produce a fluorescent compound, allowing for highly sensitive detection.
-
-
Data Analysis : Enzyme kinetics, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be calculated from the rate of product formation at various substrate concentrations. The apparent Km for dihydroorotic acid has been reported to be approximately 12 µM.
These assays are crucial for screening potential inhibitors of DHODH, which are of significant interest in drug development for autoimmune diseases and cancer.
References
- 1. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. L-Dihydroorotic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 4,5-Dihydroorotic acid - Wikipedia [en.wikipedia.org]
- 8. 2,6-Dioxo-1,3-diazinane-4-carboxylic acid | 155-54-4 | AAA15554 [biosynth.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. ååç©ç¾ç§ [baike.kingdraw.com]
- 11. DL-DIHYDROOROTIC ACID CAS#: 6202-10-4 [m.chemicalbook.com]
- 12. CNP0415797.0 - COCONUT [coconut.naturalproducts.net]
- 13. aladdin-e.com [aladdin-e.com]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Hydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hydroorotic acid, the (R)-enantiomer of 2,6-dioxohexahydro-4-pyrimidinecarboxylic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway. Its metabolism is intrinsically linked to the enzyme dihydroorotate dehydrogenase (DHODH), a validated target for therapeutic intervention in proliferative and inflammatory diseases. A thorough understanding of the physicochemical properties of this compound is paramount for researchers engaged in drug design, development, and the study of pyrimidine metabolism. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols, and relevant biochemical pathway diagrams.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that much of the available experimental data pertains to the more commonly studied L-enantiomer or the racemic mixture. Where data is specific to the D-enantiomer, it is explicitly stated.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | [1] |
| Synonyms | (R)-2,6-Dioxohexahydro-4-pyrimidinecarboxylic acid, Dihydro-D-orotic acid | |
| CAS Number | 5988-53-4 | |
| Molecular Formula | C₅H₆N₂O₄ | [2] |
| Molecular Weight | 158.11 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 255 °C (decomposes) | |
| Boiling Point | Not available | |
| pKa (Strongest Acidic) | ~3.28 (Predicted) | [3] |
Solubility
Quantitative solubility data for this compound is limited. The following table provides available data for the L-enantiomer, which is expected to have similar solubility properties.
| Solvent | Solubility | Source(s) |
| Water | ≥2.74 mg/mL (with gentle warming and sonication) | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥15.8 mg/mL | [4][5] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Ethanol | Insoluble | [4] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (500 MHz, D₂O) | δ (ppm): 2.81-2.76 (m), 2.98-2.95 (m), 4.13-4.10 (m) | [1] |
| ¹³C NMR (22.53 MHz, DMSO-d₆) | δ (ppm): 32.73, 48.91, 153.25, 169.02, 172.46 | [2] |
| Mass Spectrometry (GC-MS) | m/z: 257, 359 |
Biochemical Context: The De Novo Pyrimidine Biosynthesis Pathway
This compound is a crucial intermediate in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate. This pathway is a key target in cancer and autoimmune disease research.
Experimental Protocols
Synthesis of Dihydroorotic Acid (General, Racemic)
A general method for the synthesis of dihydroorotic acid involves the cyclization of carbamylaspartic acid, which is formed by heating an aqueous solution of aspartic acid and urea[7].
Materials:
-
L-Aspartic acid
-
Urea
-
Deionized water
Procedure:
-
Prepare an aqueous solution of L-aspartic acid and urea.
-
Heat the solution to induce the formation of N-carbamyl-L-aspartate.
-
Continued heating will result in the cyclization of N-carbamyl-L-aspartate to form L-dihydroorotic acid with the loss of a water molecule[7].
-
The product can be purified by recrystallization. The specific conditions for crystallization, such as solvent, temperature, and pH, may need to be optimized[8][9].
Note: For the synthesis of the D-enantiomer, (R)-aspartic acid would be used as the starting material. Asymmetric synthesis methods would be required for enantiomerically pure this compound, which are complex and beyond the scope of this general protocol[10][11][12].
Purification and Analysis by Chiral HPLC
Purification of this compound can be achieved through recrystallization. For the analysis and separation of D- and L-enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice[13][14].
General Protocol for Chiral HPLC Separation:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is often effective for the separation of acidic compounds[15].
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol)[15]. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution[15].
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Detection: UV detection at approximately 280 nm is suitable for dihydroorotic acid[16].
Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay
The activity of DHODH and the inhibitory potential of test compounds can be assessed using a spectrophotometric assay that measures the reduction of an electron acceptor.
Materials:
-
Recombinant human DHODH
-
This compound
-
2,6-dichloroindophenol (DCIP) as an electron acceptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitor compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human DHODH enzyme. Include a control with DMSO instead of the test compound.
-
Pre-incubate the plate to allow for the binding of the inhibitor to the enzyme.
-
Prepare a reaction mix containing this compound and DCIP in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at a wavelength appropriate for DCIP (e.g., 600-650 nm) in kinetic mode to monitor the rate of DCIP reduction, which is proportional to DHODH activity[16].
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound for researchers in academia and industry. While some data, particularly for the pure D-enantiomer, remains to be experimentally determined, the information presented herein offers a solid foundation for its use in drug discovery and metabolic research. The provided experimental protocols serve as a starting point for the synthesis, analysis, and enzymatic studies involving this critical metabolite. As research into DHODH and pyrimidine metabolism continues to evolve, a comprehensive understanding of its substrates, such as this compound, will remain indispensable.
References
- 1. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. apexbt.com [apexbt.com]
- 5. raybiotech.com [raybiotech.com]
- 6. L-Dihydroorotic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of D-Hydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hydroorotic acid is an enantiomer of L-hydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. The stereospecificity of enzymatic reactions makes the individual quantification of D- and L-hydroorotic acid crucial for understanding its potential physiological or pathological roles, as well as for the development of drugs targeting the pyrimidine synthesis pathway. This document provides detailed application notes and proposed protocols for the analytical quantification of this compound.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
This compound is not a canonical intermediate in the primary de novo pyrimidine biosynthesis pathway in humans, which specifically involves the L-enantiomer. However, its presence could be of interest in various biological systems or as a metabolite of certain xenobiotics. The canonical pathway is presented below for context.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Analytical Methods for this compound Quantification
Proposed Chiral High-Performance Liquid Chromatography (HPLC) Method
This proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) for the enantioselective separation of D- and L-Hydroorotic acid, followed by UV detection. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to be effective for the chiral resolution of a wide range of acidic compounds.
Experimental Workflow
Figure 2: Proposed Chiral HPLC Workflow.
Detailed Protocol
a) Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
b) HPLC Conditions
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or similar polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
c) Data Analysis
-
Prepare a calibration curve using a this compound analytical standard.
-
Identify the retention times for D- and L-Hydroorotic acid by injecting the individual standards if available, or a racemic mixture.
-
Integrate the peak area corresponding to the this compound enantiomer in the sample chromatograms.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Quantitative Data (Hypothetical - requires validation)
| Parameter | Proposed Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity Range | 0.3 - 50 µg/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: The above quantitative data is hypothetical and must be determined through a rigorous method validation process.
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This assay does not directly quantify this compound but measures the activity of the enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate. If this compound is a substrate for a specific DHODH isozyme, its consumption can be monitored. This is an indirect method and is primarily used for enzyme kinetics and inhibitor screening.
Experimental Protocol
This protocol is adapted from a general spectrophotometric assay for DHODH activity.
a) Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound (substrate) stock solution (e.g., 10 mM in DMSO)
-
2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)
-
Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)
-
Recombinant DHODH enzyme
b) Assay Procedure (96-well plate format)
-
Prepare a reaction mix containing this compound, DCIP, and CoQ10 in Assay Buffer.
-
Add 180 µL of the DHODH enzyme solution (diluted in Assay Buffer) to each well.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.
c) Data Analysis
-
Calculate the rate of reaction (ΔAbs/min).
-
Use the molar extinction coefficient of DCIP to convert the rate to the amount of substrate consumed per unit time.
Summary of Analytical Methods
| Method | Principle | Analyte Measured | Throughput | Remarks |
| Chiral HPLC-UV | Chromatographic separation of enantiomers on a chiral stationary phase with UV detection. | This compound | Medium | Proposed method, requires development and validation. |
| DHODH Enzymatic Assay | Spectrophotometric measurement of the reduction of an electron acceptor coupled to the oxidation of dihydroorotate. | DHODH activity (indirectly, consumption of this compound) | High | Indirect; primarily for enzyme kinetics and inhibitor screening. |
| LC-MS/MS | A validated LC-MS/MS method exists for L-dihydroorotic acid in human plasma.[1] | L-Hydroorotic acid | High | High sensitivity and specificity. A similar method for the D-enantiomer would require development. |
Stability and Storage of this compound
While specific stability data for this compound is limited, general recommendations for similar small acidic molecules in biological matrices apply:
-
Short-term storage: Samples should be kept at 4°C for no more than 24 hours.
-
Long-term storage: For storage longer than 24 hours, samples should be frozen at -80°C.
-
Freeze-thaw cycles: Minimize freeze-thaw cycles to prevent degradation. It is advisable to aliquot samples into smaller volumes before freezing.
Conclusion
The quantification of this compound presents an analytical challenge due to the need for enantioselective separation. This document provides a framework for a proposed chiral HPLC method that can be developed and validated for this purpose. The successful implementation of such a method would be invaluable for research into the potential roles of this compound in biological systems and for the development of targeted therapeutics. The enzymatic assay described offers an alternative, indirect approach for studying the interaction of this compound with DHODH. Researchers are encouraged to perform thorough method validation to ensure the accuracy and reliability of their results.
References
Application Note: HPLC-MS/MS Analysis of D-Hydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hydroorotic acid is a key intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of dihydroorotate to orotate.[1] Monitoring the levels of this compound can be crucial in studying pyrimidine metabolism and in the development of drugs targeting DHODH for the treatment of cancers and immunological disorders.[2][3] This document provides a detailed protocol for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
While a specific validated method for this compound is not widely published, this application note adapts a validated method for its enantiomer, L-Hydroorotic acid, due to their identical chemical properties.[2][3] For specific quantification of the D-enantiomer in the presence of the L-enantiomer, a chiral separation step is necessary.
Metabolic Pathway
This compound is a central molecule in the pyrimidine biosynthesis pathway.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway
Experimental Workflow
The general workflow for the analysis of this compound from a biological sample involves sample preparation, HPLC separation, and MS/MS detection.
Figure 2: Experimental Workflow for this compound Analysis
Detailed Protocols
Sample Preparation (from Human Plasma)
This protocol is adapted from a validated method for L-Hydroorotic acid.[2][3]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS): Stable isotope-labeled this compound
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
HPLC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrument and chiral column used.
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized for chiral separation |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 157.0 |
| Product Ions (m/z) | 113.0, 70.0 |
| Dwell Time | 100 ms |
| Cone Voltage | To be optimized |
| Collision Energy | To be optimized |
Quantitative Data
The following data for L-Hydroorotic acid is presented as a reference for the expected performance of a validated assay for this compound.[2][3]
Table 1: Assay Performance for L-Hydroorotic Acid in Human Plasma
| Parameter | Value |
| Linear Range | 3.00 - 3,000 ng/mL |
| Inter-assay Accuracy (%) | 92.8 - 106% |
| Inter-assay Precision (%CV) | < 7.2% |
Table 2: Stability of L-Hydroorotic Acid in Human Plasma
| Condition | Stability |
| Room Temperature | At least 24 hours |
| -20°C | 579 days |
| -70°C | 334 days |
| Freeze/Thaw Cycles | Stable after five cycles |
Discussion
The provided protocol outlines a robust method for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in sample processing.
Chiral Separation: It is critical to note that for the specific quantification of this compound in the potential presence of its L-enantiomer, a chiral separation step is mandatory. The use of a chiral stationary phase (CSP) in the HPLC method is the most common approach for this. The selection of the appropriate chiral column and the optimization of the mobile phase are crucial for achieving baseline separation of the enantiomers.
Method Validation: As with any analytical method, this protocol should be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and robustness for the intended application. This includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.
Conclusion
This application note provides a comprehensive framework for the development and implementation of an HPLC-MS/MS method for the quantitative analysis of this compound. By leveraging a validated method for the L-enantiomer and incorporating a chiral separation step, researchers can accurately measure this important metabolite to advance studies in drug development and metabolic research.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Enzymatic Assay of Dihydroorotate Dehydrogenase using Dihydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein synthesis.[3] In eukaryotes, DHODH is a mitochondrial enzyme, located on the inner mitochondrial membrane, and it is functionally linked to the electron transport chain.[1][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a significant therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[2][4][5]
This document provides detailed protocols for a common spectrophotometric-based enzymatic assay for DHODH using 2,6-dichloroindophenol (DCIP) as an artificial electron acceptor. The reduction of DCIP is monitored to determine DHODH activity, providing a robust method for screening potential inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and a general experimental workflow for assessing DHODH inhibition.
References
Application Notes and Protocols for the Study of Dihydroorotic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental study of Dihydroorotic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway. The primary focus of these protocols is on L-Dihydroorotic acid (L-DHO), the biologically active enantiomer that serves as the substrate for the enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a key target in the development of therapeutics for cancer, autoimmune disorders, and viral infections.[1][2]
Overview of Dihydroorotic Acid in Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of nucleotides, which are essential for DNA and RNA synthesis.[3][4] L-Dihydroorotic acid is the product of the third step in this pathway, catalyzed by dihydroorotase. In the fourth and rate-limiting step, the mitochondrial enzyme DHODH oxidizes L-Dihydroorotic acid to orotic acid.[4][5][6] Inhibition of DHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that heavily rely on this pathway.[1]
Quantitative Data: Potency of DHODH Inhibitors
The following table summarizes the in vitro potency (IC50) of several well-characterized DHODH inhibitors against human DHODH. This data provides a benchmark for evaluating novel inhibitors.
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| H-006 | DHODH | 3.8 | A771726 (411 nM) |
| Brequinar | DHODH | 4.5 - ~20 | |
| A771726 | DHODH | 411 - 773 | |
| Indoluidin D | DHODH | 210 | Brequinar (4.5 nM), A771726 (411 nM) |
| NPD723 | DHODH | 1,523 | H-006 (3.8 nM) |
| Data compiled from multiple sources.[2][7][8] |
Key Experimental Protocols
In Vitro DHODH Enzymatic Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a color change.[1][2][7][8][9]
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[1]
-
L-Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO)[1]
-
Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)[1]
-
2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)[1]
-
Test compound/inhibitor (e.g., Brequinar as a positive control) stock solution in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Dilute the recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[1]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[1]
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
-
Cell-Based Growth Inhibition Assay
This protocol assesses the effect of DHODH inhibition on the proliferation of cancer cells.
Materials:
-
Complete cell culture medium
-
Test compound/inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Trypan Blue)[2]
-
96-well cell culture plates
-
Microplate reader (for luminescence or fluorescence) or microscope (for cell counting)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Assessment of Cell Viability:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, fluorescence, or count viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[1]
-
Orotic Acid/Uridine Rescue Assay
This assay is crucial to confirm that the observed cytotoxic effects of a test compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[1] The addition of exogenous orotic acid or uridine bypasses the enzymatic block by DHODH, restoring pyrimidine pools and cell viability.[1][2][10]
Materials:
-
Same materials as the Cell-Based Growth Inhibition Assay
-
Orotic acid (OA) or Uridine stock solution (e.g., 100 mM in sterile water or appropriate buffer)[1][10]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as the Cell-Based Growth Inhibition Assay.
-
-
Compound and Rescue Agent Treatment:
-
Treat cells with the test compound at a fixed concentration (e.g., at or above the GI50) in the presence or absence of a rescuing agent (e.g., 100 µM uridine or 1.5 mM orotic acid).[1][10]
-
Include appropriate controls: untreated cells, cells treated with the rescue agent alone, and cells treated with the inhibitor alone.[8]
-
-
Incubation and Viability Assessment:
-
Data Analysis:
-
Compare the viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and the rescue agent. A significant restoration of cell viability in the presence of orotic acid or uridine indicates on-target inhibition of DHODH.
-
HPLC-Based Assay for Orotic Acid Quantification
For a more sensitive and specific measurement of DHODH activity, the product, orotic acid, can be quantified using High-Performance Liquid Chromatography (HPLC).[11]
Materials:
-
Components for DHODH enzymatic reaction (as in 3.1, but without DCIP)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Partisil-SAX)[11]
-
Mobile phase (e.g., low concentration phosphate buffer, pH 4.0)[11]
-
Orotic acid standard solutions
Procedure:
-
Enzymatic Reaction:
-
Perform the DHODH enzymatic reaction as described in section 3.1, but scale up the volume as needed.
-
At various time points, stop the reaction by adding a quenching solution.
-
Deproteinize the sample by centrifugation.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create a standard curve using known concentrations of orotic acid.
-
Quantify the amount of orotic acid produced in the enzymatic reaction by comparing the peak area to the standard curve. The detection limit can be as low as 20 pmol per injection.[11]
-
Visualizations: Pathways and Workflows
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Workflow for DHODH Inhibitor Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Hydroorotic Acid in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Hydroorotic acid (DHO) as a substrate in enzyme kinetics studies, particularly focusing on Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a significant target for therapeutic intervention in cancer, autoimmune disorders, and infectious diseases.[1][2][3][4] This document outlines detailed protocols for various enzyme assays, presents quantitative kinetic data, and includes visualizations of the pertinent biological pathways and experimental workflows.
Principle
Dihydroorotate Dehydrogenase (DHODH, EC 1.3.5.2) catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines: the oxidation of this compound to orotate.[3][5] In eukaryotes, this enzyme is located on the inner mitochondrial membrane and couples this reaction to the electron transport chain via coenzyme Q.[3][6] The activity of DHODH can be monitored by measuring the consumption of a substrate or the formation of a product. Several methods are commonly employed, including spectrophotometric, fluorescence, and HPLC-based assays.
Data Presentation: Kinetic Parameters of DHODH
The Michaelis-Menten constant (Km) for this compound is a critical parameter for characterizing DHODH activity and for screening potential inhibitors. The following table summarizes the apparent Km and, where available, the maximum velocity (Vmax) of DHODH from various species with this compound as the substrate.
| Enzyme Source | Apparent Km (µM) | Vmax | Assay Conditions | Reference(s) |
| Rat Liver | ~12 | Not specified | HPLC-based assay | [7][8] |
| Human (recombinant) | Not explicitly stated, but inhibitors tested up to high µM concentrations of DHO | Not specified | Spectrophotometric (DCIP) | [9] |
| Plasmodium falciparum (recombinant) | Not explicitly stated, but assays run with DHO concentrations in the µM range | Not specified | Spectrophotometric (DCIP) | [1][10] |
| Escherichia coli (recombinant) | Not explicitly stated, but product binding affinity (Kd for orotate) is 3.4 ± 0.8 µM | Not specified | Spectroscopic titration | [11] |
| Lactococcus lactis | Not specified | Not specified | General characterization | [12] |
Note: The kinetic parameters can vary depending on the specific assay conditions, such as pH, temperature, and the concentration of the electron acceptor (e.g., Coenzyme Q analog, DCIP).
Signaling and Experimental Workflow Visualizations
To elucidate the context and methodology of DHODH kinetic studies, the following diagrams are provided.
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: A generalized workflow for determining DHODH kinetic parameters.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Spectrophotometric DHODH Assay using DCIP
This assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of this compound by DHODH. The decrease in absorbance of DCIP at 600 nm is monitored.[10]
Materials:
-
Purified recombinant DHODH (e.g., human, bacterial)
-
This compound (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a soluble analog like decylubiquinone (CoQD)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of DHO in DMSO.
-
Prepare a 5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute the purified DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the DHO stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0-500 µM).
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
170 µL of DHODH enzyme solution in Assay Buffer.
-
10 µL of DCIP solution (final concentration ~120 µM).
-
10 µL of CoQ10 solution (final concentration ~50 µM).
-
-
Incubate the plate at room temperature for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the DHO dilutions to each well.
-
Immediately start monitoring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each DHO concentration.
-
Plot V₀ against the DHO concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: Fluorescence-Based DHODH Assay
This method relies on the fluorogenic detection of the product, orotic acid.[13]
Materials:
-
DHODH source (purified enzyme or cell/tissue lysate)
-
This compound (DHO)
-
Coenzyme Q10
-
Reaction Buffer: 200 mM K₂CO₃-HCl (pH 8.0), 0.2% Triton X-100
-
Fluorogenic Reagent: 4-trifluoromethyl-benzamidoxime (4-TFMBAO)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Fluorometric microplate reader
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the DHODH source, 500 µM DHO, and 100 µM Coenzyme Q10 in the Reaction Buffer to a final volume of 1 mL.
-
Incubate at 37°C for a set period (e.g., 60 minutes).
-
-
Fluorogenic Derivatization:
-
Take a 100 µL aliquot of the enzyme reaction mixture.
-
Add 250 µL of 4.0 mM 4-TFMBAO, 250 µL of 8.0 mM K₃[Fe(CN)₆], and 250 µL of 80 mM K₂CO₃.
-
Heat the mixture at 80°C for 4 minutes.
-
Cool the mixture to room temperature.
-
-
Measurement:
-
Transfer the solution to a black 96-well plate.
-
Measure the fluorescence intensity with excitation at 340 nm and emission at 460 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of orotic acid to quantify the amount of product formed.
-
Calculate the enzyme activity (e.g., in pmol of orotate/min/mg of protein).
-
Protocol 3: HPLC-Based DHODH Assay
This highly sensitive and specific method directly measures the formation of orotic acid.[7][8]
Materials:
-
DHODH source (e.g., rat liver mitochondrial preparation)
-
This compound (DHO)
-
Reaction Buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
Perchloric acid (for reaction termination)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Partisil-SAX)
-
Mobile Phase: Low concentration phosphate buffer (pH 4.0)
Procedure:
-
Enzyme Reaction:
-
Set up reaction mixtures containing the DHODH source and varying concentrations of DHO in the Reaction Buffer.
-
Incubate at 37°C for a defined time.
-
Terminate the reaction by adding perchloric acid to deproteinize the sample.
-
Centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Inject the supernatant onto the anion-exchange column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the absorbance at 280 nm to detect and quantify the orotic acid peak.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of orotic acid to quantify the product.
-
Calculate the initial reaction velocities and determine Km and Vmax as described in Protocol 1.
-
Conclusion
This compound is an essential substrate for studying the kinetics of Dihydroorotate Dehydrogenase. The choice of assay depends on the specific research question, the available equipment, and the required sensitivity. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to investigate DHODH activity and to screen for novel inhibitors of this important therapeutic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles in Binding and Chemistry for Conserved Active Site Residues in the Class 2 Dihydroorotate Dehydrogenase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active site of dihydroorotate dehydrogenase A from Lactococcus lactis investigated by chemical modification and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroorotic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotic acid (DHO) is a critical intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[1][2] The enzyme dihydroorotate dehydrogenase (DHODH), located in the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotic acid to orotic acid.[2][3] This pathway is fundamental for cell proliferation and growth, making DHO and the enzymes involved in its metabolism significant targets in various research areas, including cancer biology and immunology.[2][3] These application notes provide a comprehensive guide to the use of dihydroorotic acid in cell culture experiments, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
Dihydroorotic acid is a substrate for the enzyme Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3] This pathway is crucial for producing the pyrimidine nucleotides necessary for DNA and RNA synthesis, especially in rapidly dividing cells like cancer cells.[2][3] The conversion of dihydroorotic acid to orotic acid by DHODH is a rate-limiting step in this pathway.[2] By providing exogenous dihydroorotic acid, researchers can study its impact on cell proliferation, metabolism, and the effects of DHODH inhibitors. For instance, the growth-inhibitory effects of DHODH inhibitors can be rescued by the addition of orotic acid, the product of the DHODH-catalyzed reaction.[3]
Data Presentation
The effects of modulating the pyrimidine synthesis pathway, for instance through the inhibition of DHODH which leads to an accumulation of dihydroorotic acid, can be quantified across various cell lines. The following table summarizes the cytotoxic effects of a DHODH inhibitor, which can be conceptually linked to the role of dihydroorotic acid metabolism.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) |
| H1975 | Non-Small-Cell Lung | PI Assay | 24 h | Not specified |
| H1299 | Non-Small-Cell Lung | PI Assay | 24 h | Not specified |
| A549 | Non-Small-Cell Lung | PI Assay | 24 h | Not specified |
| HL-60 | Leukemia | Neutral Red | 24, 48, 72 h | ~10-15 |
| U-937 | Leukemia | Neutral Red | 24, 48, 72 h | ~10-15 |
| Vero | Kidney (non-cancerous) | MTT | 48 h | 99.82 |
| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified |
Table 1: Cytotoxicity of a DHODH inhibitor in various cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. This table is adapted from data on Dihydroguaiaretic Acid, which also has anticancer properties, to illustrate a possible format for presenting cytotoxicity data.[4]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of dihydroorotic acid in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of dihydroorotic acid on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dihydroorotic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of dihydroorotic acid in complete medium.
-
Remove the medium from the wells and add 100 µL of the dihydroorotic acid dilutions or a vehicle control.
-
Incubate the plates for 24, 48, or 72 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis.
Materials:
-
Target cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of dihydroorotic acid for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
Protocol 3: Cell Cycle Analysis
This protocol determines the percentage of cells in different phases of the cell cycle.
Materials:
-
Target cell line
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as in the apoptosis assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[5]
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the DNA content by flow cytometry.[5]
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway.
General Experimental Workflow
Caption: General workflow for cell culture experiments.
References
- 1. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
D-Hydroorotic Acid: A Key Tool in the Discovery of Novel Therapeutics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Hydroorotic acid, and more specifically its biologically active enantiomer L-dihydroorotic acid, serves as a critical tool compound in drug discovery.[1] As a key intermediate in the de novo pyrimidine biosynthesis pathway, L-dihydroorotic acid is the natural substrate for the enzyme dihydroorotate dehydrogenase (DHODH).[2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential for the production of DNA, RNA, glycoproteins, and phospholipids.[3][4][5]
Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines and are particularly reliant on the de novo synthesis pathway.[4][5] This dependency makes DHODH a prime therapeutic target for a range of diseases, including cancer, autoimmune disorders, and infectious diseases like malaria.[3][5][6] L-dihydroorotic acid is therefore an indispensable tool for the development and characterization of DHODH inhibitors. It is primarily used as a substrate in enzymatic and cell-based assays to screen for novel inhibitory compounds and to elucidate their mechanisms of action.
Key Applications
-
Enzymatic Assays: L-dihydroorotic acid is the substrate in in vitro assays to determine the potency and kinetics of DHODH inhibitors.
-
Cell-Based Assays: It is used to study the effects of DHODH inhibition on cellular processes such as proliferation and differentiation.
-
Metabolomic Studies: The accumulation of intracellular dihydroorotic acid upon treatment with a DHODH inhibitor is a key biomarker for target engagement.[4][5]
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route. The inhibition of DHODH by novel compounds leads to the accumulation of its substrate, dihydroorotate, and the depletion of downstream pyrimidines, ultimately resulting in cell cycle arrest and inhibition of proliferation.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Quantitative Data: Potency of Known DHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors. These values are typically determined using enzymatic assays with L-dihydroorotic acid as the substrate.
| Inhibitor | Assay Type | Target | IC50 | Reference(s) |
| Brequinar | Biochemical | Human DHODH | 4.5 nM | [5][7] |
| Teriflunomide (A771726) | Biochemical | Human DHODH | 411 nM | [5][7] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | [8][9] |
| Indoluidin D | Biochemical | Human DHODH | 210 nM | [5][7] |
| H-006 | Biochemical | Human DHODH | 3.8 nM | [4] |
| DHODH-IN-16 | Biochemical | Human DHODH | 0.396 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of a test compound on recombinant human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of L-dihydroorotic acid.
Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[10][11]
-
L-Dihydroorotic acid (DHO)[9]
-
Coenzyme Q10 (CoQ10)[9]
-
2,6-dichloroindophenol (DCIP)[9]
-
Test compound
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO.
-
Prepare a 10 mM stock solution of DHO in DMSO.[8]
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.[8]
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.[8]
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[4][8]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[9]
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[4][10]
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Caption: General workflow for a DHODH enzyme inhibition assay.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of a DHODH inhibitor on the growth of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.
Materials:
-
Cancer cell line (e.g., HL-60)[10]
-
Complete cell culture medium
-
Test compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
Treatment:
-
Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1).[8]
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
Protocol 3: Uridine Rescue Assay
This assay confirms that the observed anti-proliferative effects of a test compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Same materials as the Cell Proliferation Assay
-
Uridine stock solution
Procedure:
-
Cell Seeding:
-
Follow the same procedure as the Cell Proliferation Assay.
-
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Prepare an identical set of dilutions in medium supplemented with uridine (final concentration of 50-100 µM).[12]
-
Treat a parallel set of wells with the test compound in the presence and absence of uridine.
-
Incubate the plates for the same duration as the cell proliferation assay.
-
-
Measurement and Data Analysis:
-
Measure cell viability as described in the Cell Proliferation Assay.
-
Compare the dose-response curves in the presence and absence of uridine. A rightward shift in the curve in the presence of uridine indicates that the compound's effect is rescued by bypassing the DHODH-dependent pathway.
-
Caption: Logical flow of a uridine rescue experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring D-Hydroorotic Acid Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Hydroorotic acid (DHO) is a critical intermediate in the de novo pyrimidine biosynthesis pathway. The cellular uptake and subsequent metabolism of DHO are of significant interest in various fields of research, particularly in oncology and immunology. The enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of DHO to orotate, is a validated therapeutic target.[1][2] Understanding the dynamics of DHO transport into cells and its intracellular accumulation is essential for elucidating the mechanisms of action of DHODH inhibitors and for the development of novel therapeutics targeting pyrimidine metabolism.
These application notes provide a detailed overview of the techniques available for measuring the cellular uptake of this compound, with a primary focus on a robust and widely applicable Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based method.
Techniques for Measuring this compound Uptake
Direct measurement of this compound transport across the cell membrane is challenging due to the lack of commercially available radiolabeled or fluorescent DHO analogs. However, cellular uptake can be effectively assessed by measuring the intracellular accumulation of DHO. This is typically achieved through highly sensitive and specific analytical techniques.
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold-standard method for quantifying intracellular metabolites. It offers high sensitivity and specificity, allowing for the accurate measurement of DHO levels in cell lysates. By treating cells with DHO and measuring its intracellular concentration over time, the net uptake can be determined. This method can also simultaneously measure the product of DHODH, orotic acid, providing further insights into the metabolic fate of DHO.[3]
2. High-Performance Liquid Chromatography (HPLC) with UV detection: A non-radiometric method using anion-exchange HPLC with UV detection at 280 nm can be used to quantify orotic acid, the product of DHO metabolism.[4] While less sensitive than mass spectrometry, this method can provide an indirect measure of DHO uptake and metabolism.[4]
3. Spectrophotometric Assays: These assays typically measure the activity of DHODH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[5] While primarily an enzyme activity assay, it can be adapted to assess DHO availability within cellular or mitochondrial preparations.
This document will focus on the detailed protocol for the LC-MS/MS-based measurement of intracellular this compound.
Data Presentation
The quantitative data obtained from this compound uptake experiments can be summarized for clear comparison. Below is a template for presenting such data.
| Cell Line | Treatment Condition | Time Point | Intracellular DHO (pmol/10^6 cells) | Intracellular Orotate (pmol/10^6 cells) |
| Cell Line A | Control (DMSO) | 0 hr | Baseline | Baseline |
| Cell Line A | 100 µM DHO | 1 hr | X | Y |
| Cell Line A | 100 µM DHO | 4 hr | X' | Y' |
| Cell Line A | 100 µM DHO + DHODH Inhibitor | 4 hr | X'' | Y'' |
| Cell Line B | Control (DMSO) | 0 hr | Baseline' | Baseline' |
| Cell Line B | 100 µM DHO | 1 hr | A | B |
| Cell Line B | 100 µM DHO | 4 hr | A' | B' |
| Cell Line B | 100 µM DHO + DHODH Inhibitor | 4 hr | A'' | B'' |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound and Orotic Acid by LC-MS/MS
This protocol describes the measurement of the net accumulation of this compound in cultured cells. To distinguish uptake from subsequent metabolism, the protocol includes an optional step of inhibiting DHODH.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (DHO)
-
DHODH inhibitor (e.g., Brequinar, Teriflunomide)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
LC-MS/MS system
Methodology:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Treatment:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the desired concentration of this compound (e.g., 100 µM).
-
For experiments investigating the role of DHODH, pre-incubate a set of cells with a DHODH inhibitor for a specified time (e.g., 1 hour) before adding the this compound.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture vessel on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS. Ensure complete removal of the PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells from the surface of the vessel using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate for 30 seconds.
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a validated LC-MS/MS method for the detection and quantification of this compound and orotic acid.
-
Use appropriate standards for calibration and quantification.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data to obtain the peak areas for this compound and orotic acid.
-
Normalize the peak areas to an internal standard and/or cell number (determined from a parallel plate).
-
Calculate the intracellular concentration of each metabolite.
-
Visualizations
Caption: Workflow for measuring intracellular this compound.
Caption: this compound in pyrimidine synthesis pathway.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for D-Hydroorotic Acid Stability Testing in Solution
Introduction
Stability testing is a critical component in the development of any drug substance, providing essential information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This application note provides a comprehensive protocol for conducting stability testing of D-Hydroorotic acid in solution. The protocol is designed to establish a stability profile, identify potential degradation products, and determine appropriate storage conditions. The methodologies outlined are based on the principles described in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[1][3][4] A key component of this protocol is the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can accurately quantify this compound in the presence of its potential degradants.[5][6]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Calibrated ovens/stability chambers capable of maintaining temperature and humidity setpoints (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Refrigerator/Freezer (e.g., 4°C)
-
Water bath
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Autosampler vials
-
Syringe filters (0.22 µm or 0.45 µm, compatible with solvents)
Reagents and Solvents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (Type I, 18.2 MΩ·cm)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., purified water or a buffer in which the compound is stable). Sonicate if necessary to ensure complete dissolution.
-
Working Solutions: Prepare working solutions for stability studies by diluting the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, buffer) to a target concentration (e.g., 100 µg/mL).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to establish the specificity of the analytical method.[7][8] These studies are typically performed on a single batch of the drug substance.[8] The goal is to achieve 5-20% degradation of the active substance.[9]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve the target concentration. Store the solution at an elevated temperature (e.g., 60°C) and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).[10][11] Cool samples to room temperature and neutralize with an equivalent molar concentration of NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at a suitable temperature (e.g., room temperature or 60°C) and collect samples at various time points.[10][11] Cool and neutralize with an equivalent molar concentration of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light, for up to 24-48 hours, sampling at appropriate intervals.[9][10]
-
Thermal Degradation: Transfer the working solution (in a neutral pH buffer or water) into sealed vials and expose it to elevated temperatures (e.g., 60°C or 80°C).[10] Collect samples at various time points. A control sample should be stored at a refrigerated temperature.
-
Photostability: Expose the working solution in a photochemically transparent container to a light source that conforms to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[7] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[10]
Formal Stability Study Protocol
Formal stability studies should be conducted on at least three primary batches of the drug substance to establish a re-test period or shelf life.[1][12]
-
Sample Preparation: Prepare solutions of this compound at the desired concentration in the proposed formulation vehicle or a relevant buffer system. Aliquot the solution into appropriate containers that simulate the final packaging.
-
Storage Conditions: Place the samples in stability chambers under the following ICH-recommended conditions.[3]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (if applicable): 5°C ± 3°C
-
-
Testing Frequency: Pull samples for analysis at predetermined time points.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate and quantify this compound from any impurities and degradation products.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. A good starting point is a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10-20 µL
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing the forced degradation samples to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Data Presentation
Quantitative data from the stability studies should be summarized in tables. The results should include the concentration of this compound, the percentage remaining compared to the initial time point, and the levels of any specified degradation products.
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Time (hours) | This compound Assay (%) | No. of Degradants | Observations |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | Clear Solution |
| 8 | 91.5 | 1 | Clear Solution | |
| 24 | 82.3 | 2 | Clear Solution | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0 | Clear Solution |
| 8 | 88.9 | 2 | Slight yellow tint | |
| 24 | 75.1 | 3 | Yellow Solution | |
| 3% H₂O₂, RT | 0 | 100.0 | 0 | Clear Solution |
| 24 | 94.2 | 1 | Clear Solution |
Table 2: Example Data Summary for Formal Stability Study at 40°C / 75% RH
| Time Point (Months) | This compound Assay (%) | Individual Degradant 1 (%) | Total Degradants (%) | Appearance | pH |
| 0 | 100.0 | < LOQ | < LOQ | Clear, colorless | 6.5 |
| 3 | 98.7 | 0.15 | 0.25 | Clear, colorless | 6.5 |
| 6 | 97.2 | 0.28 | 0.45 | Clear, colorless | 6.4 |
Visualization
The overall workflow for the stability testing protocol is illustrated below.
Caption: Workflow for this compound stability testing.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Ich guideline for stability testing | PPTX [slideshare.net]
Application of D-Hydroorotic Acid in Metabolic Labeling Studies: A Guide for Researchers
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the study of D-Hydroorotic acid (DHO) metabolism through stable isotope tracing. This compound is a critical intermediate in the de novo pyrimidine biosynthesis pathway, a fundamental process for DNA and RNA synthesis. While not typically used as a direct labeling agent, the metabolism of DHO is frequently investigated using stable isotope-labeled precursors such as glutamine, glucose, and bicarbonate. This guide outlines the principles of metabolic flux analysis of the pyrimidine pathway, provides detailed experimental protocols for cell culture-based labeling studies, and presents data in a structured format for clarity and comparison.
Introduction
The de novo synthesis of pyrimidines is a vital metabolic pathway that provides the necessary building blocks for nucleic acid synthesis. This pathway is particularly crucial for rapidly proliferating cells, including cancer cells, making it a significant target for therapeutic intervention.[1][2] this compound is a key metabolite in this pathway, formed from carbamoyl aspartate and subsequently oxidized to orotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][3][4][5]
Metabolic labeling with stable isotopes is a powerful technique to trace the flow of atoms from nutrient sources through metabolic pathways, providing quantitative insights into cellular physiology and the mechanism of action of drugs.[6][7][8] By supplying cells with precursors such as uniformly labeled ¹³C-glucose or ¹³C,¹⁵N-glutamine, researchers can monitor the incorporation of these heavy isotopes into this compound and downstream pyrimidine nucleotides. This allows for the precise quantification of pathway activity and the identification of metabolic reprogramming in disease states or in response to therapeutic agents.[4][9][10][11]
These application notes will detail the experimental design, execution, and data analysis for such studies, with a focus on liquid chromatography-mass spectrometry (LC-MS) as the primary analytical platform.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway begins with simple precursors and culminates in the synthesis of uridine monophosphate (UMP), which is the precursor for other pyrimidine nucleotides. The diagram below illustrates the key steps and the incorporation of atoms from glutamine, CO₂, and aspartate.
Caption: De Novo Pyrimidine Synthesis Pathway.
Experimental Workflow for Metabolic Labeling
The general workflow for a stable isotope tracing experiment to study this compound metabolism is depicted below. This process involves cell culture, labeling with an isotopic tracer, sample preparation, and analysis by LC-MS.
Caption: Metabolic Labeling Experimental Workflow.
Quantitative Data Presentation
The following tables summarize representative quantitative data from stable isotope tracing experiments targeting the de novo pyrimidine synthesis pathway.
Table 1: LC-MS/MS Analytical Range for this compound and Uridine in Human Plasma. [12][13]
| Analyte | Linear Analytical Range (ng/mL) | Inter-assay Precision (%CV) | Overall Accuracy (%) |
| This compound (DHO) | 3.00 - 3,000 | < 7.2 | 92.8 - 106 |
| Uridine | 30.0 - 30,000 | < 4.2 | 91.9 - 106 |
Table 2: Representative Isotope Enrichment in Pyrimidine Pathway Metabolites after Labeling with [U-¹³C₅]-Glutamine.
| Metabolite | Isotopologue | Fractional Enrichment (%) in Teff cells (in vivo)[10][11] |
| Aspartate | M+2 | ~15 |
| Aspartate | M+4 | ~20 |
| Uridine Monophosphate (UMP) | M+2 | ~10 |
| Uridine Monophosphate (UMP) | M+3 | ~30 |
Note: Data is representative and will vary based on cell type, experimental conditions, and labeling time.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with [U-¹³C₅, ¹⁵N₂]-Glutamine
This protocol details the steps for labeling cultured mammalian cells with uniformly labeled glutamine to trace its incorporation into this compound and other pyrimidine pathway intermediates.
Materials:
-
Mammalian cell line of interest (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM)
-
Glutamine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₅, ¹⁵N₂]-Glutamine (or other desired tracer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment.
-
Culture cells in complete growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Media Exchange and Labeling:
-
Prepare the labeling medium: Glutamine-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C₅, ¹⁵N₂]-Glutamine (typically 2-4 mM).
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a specified period (e.g., 0.5, 1, 2, 4, 6, or 24 hours) to allow for the incorporation of the stable isotopes.[2][14] Isotopic steady state for nucleotides is typically reached within 24 hours.[14]
-
-
Metabolite Extraction:
-
Place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of -80°C 80% methanol to each well (e.g., 1 mL for a 6-well plate) to cover the cells.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins and extract polar metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully collect the supernatant, which contains the polar metabolites including this compound.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general outline for the analysis of labeled this compound and other pyrimidine pathway intermediates by LC-MS/MS.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Suitable chromatography column (e.g., HILIC or C18)
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP or Orbitrap)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable buffer compatible with your LC method (e.g., a mixture of water and acetonitrile).
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B. The specific gradient will depend on the column and the metabolites of interest.
-
-
MS/MS Detection:
-
Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the analytes.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of known metabolites and their isotopologues. For untargeted analysis, a high-resolution mass spectrometer is recommended.
-
Define the precursor and product ion transitions for unlabeled and labeled this compound and other relevant metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of this compound and other metabolites.
-
Calculate the mass isotopologue distribution (MID) to determine the fractional enrichment of the heavy isotopes in each metabolite.
-
Correct for the natural abundance of stable isotopes.
-
Use the MID data to calculate metabolic fluxes through the de novo pyrimidine synthesis pathway.
-
Conclusion
The study of this compound and the de novo pyrimidine synthesis pathway using stable isotope labeling is a robust method for understanding cellular metabolism. While this compound itself is not the labeling agent, its formation from labeled precursors provides a direct readout of pathway activity. The protocols and data presented herein offer a foundation for researchers to design and execute metabolic labeling experiments to investigate pyrimidine biosynthesis in various biological contexts, from basic research to drug development. The use of LC-MS/MS for the analysis of labeled metabolites ensures high sensitivity and specificity, enabling detailed insights into the metabolic fate of nutrient sources and the impact of therapeutic interventions.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Hydroorotic Acid Solubility for In Vitro Assays
Welcome to the technical support center for D-Hydroorotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Why is my this compound not dissolving in aqueous solutions?
This compound, like its L-isomer, is a polar molecule, but its crystalline structure can limit its ready dissolution in neutral aqueous buffers. For similar compounds, factors such as pH and the presence of salts can significantly impact solubility. Without co-solvents or pH adjustment, achieving high concentrations in aqueous media is challenging.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on data for the L-enantiomer, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[3]
Q4: Can I dissolve this compound directly in my cell culture medium?
Direct dissolution in cell culture medium is not recommended for initial stock preparation due to the expected low aqueous solubility. A high-concentration stock in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium. This minimizes the final DMSO concentration to reduce potential cytotoxicity.
Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are some troubleshooting steps:
-
Decrease the final concentration: The desired final concentration may be above the solubility limit in the aqueous buffer.
-
Increase the DMSO concentration in the final solution: While keeping it non-toxic to your cells (typically <0.5%).
-
Gentle warming and sonication: Applying gentle heat (e.g., 37°C) and using an ultrasonic bath can aid dissolution.[1]
-
pH adjustment of the buffer: The solubility of carboxylic acids can sometimes be improved by adjusting the pH of the buffer. This would need to be empirically tested for this compound and its compatibility with your assay.
Q6: How should I store my this compound solutions?
Powdered this compound should be stored at -20°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Data Presentation: Solubility of Hydroorotic Acid
Note: The following data is for L-Hydroorotic acid and should be used as a guideline for this compound. Empirical testing for the D-enantiomer is strongly recommended.
| Solvent | Reported Solubility (L-Hydroorotic Acid) | Concentration (mM) | Notes |
| DMSO | ≥15.8 mg/mL[1][2] | ~100 mM | --- |
| DMSO | 31-32 mg/mL[3] | ~196-202 mM | Use fresh, anhydrous DMSO.[3] |
| Water | ≥2.74 mg/mL[1] | ~17.3 mM | Requires gentle warming and sonication.[1] |
| Water | Partly soluble[4] | Not specified | --- |
| Ethanol | Insoluble[3] | --- | --- |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For 1 mL of a 100 mM stock solution, you will need 15.81 mg (Molecular Weight = 158.11 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Vortex or gently mix the working solution immediately after dilution.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of your working solution.
Visualizations
This compound in the De Novo Pyrimidine Biosynthesis Pathway
This compound is a key intermediate in the de novo synthesis of pyrimidines. It is synthesized from carbamoyl phosphate and aspartate and is subsequently oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5][6][7]
Caption: Role of this compound in pyrimidine biosynthesis.
Experimental Workflow for Improving this compound Solubility
This workflow outlines the logical steps for preparing and troubleshooting this compound solutions for in vitro experiments.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. apexbt.com [apexbt.com]
- 2. raybiotech.com [raybiotech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. L-Dihydroorotic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
troubleshooting D-Hydroorotic acid detection in mass spectrometry
Technical Support Center: D-Hydroorotic Acid Detection
Welcome to the technical support center for the mass spectrometry-based detection of this compound (also known as Dihydroorotic acid, DHO). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Troubleshooting Guide (Q&A Format)
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Signal & Sensitivity Issues
Q1: I am not observing any signal or peak for this compound. What are the first steps to troubleshoot this?
A1: A complete loss of signal usually points to a critical failure in one part of the system. A systematic check is the best approach.[1][2]
-
Verify MS Functionality Independently:
-
Prepare a Fresh Standard: Prepare a new this compound standard in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). This eliminates the possibility of degraded or improperly prepared standards.[1]
-
Direct Infusion: Infuse the fresh standard directly into the mass spectrometer, bypassing the LC column. This helps determine if the issue is with the MS or the LC system.[1]
-
Check for Stable Spray: Visually inspect the electrospray ionization (ESI) source to ensure a stable, fine mist is being generated. A functioning spray requires proper mobile phase flow ("fuel"), nebulizing gas ("air"), and capillary voltage ("spark").[1]
-
If you see a signal during direct infusion, the problem is likely with your sample preparation or LC system. If there is still no signal, the issue lies within the mass spectrometer itself (e.g., ion source, optics, detector).[1][3]
-
-
Check Instrument Parameters:
-
Ionization Mode: this compound is an acid and is typically analyzed in Negative Ion Mode (detecting the [M-H]⁻ ion). Ensure your method is not incorrectly set to positive ion mode.
-
Mass Transitions (MRM): Double-check that you are monitoring the correct precursor and product ions for this compound. A common transition is m/z 158 -> 114. Verify these values in your instrument method.
-
Source Parameters: Ensure source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate. If these are set incorrectly, ionization will be inefficient.[3]
-
Q2: My signal for this compound is very low or inconsistent. How can I improve sensitivity?
A2: Low or inconsistent signals are often related to suboptimal conditions in sample preparation, chromatography, or ionization.
-
Optimize Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, simple protein precipitation with a cold organic solvent like acetonitrile is a common and effective first step.[4][5][6][7] Ensure the ratio of solvent to sample is sufficient to crash out proteins effectively (e.g., 2:1 or 3:1 v/v).[7]
-
Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, consider using SPE. This can effectively remove salts, proteins, and phospholipids that cause ion suppression.[6][8]
-
Use an Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) for this compound is crucial. A SIL-IS will co-elute and experience similar matrix effects, correcting for variations in sample prep and ionization, thereby improving accuracy and precision.[4][9]
-
-
Improve Chromatography:
-
Mobile Phase pH: Since this compound is acidic, using a mobile phase with a pH around its pKa can lead to poor peak shape. For reversed-phase chromatography, using a mobile phase buffered at a pH at least 2 units away from the analyte's pKa is recommended.[10] For negative ion mode, a basic mobile phase (e.g., with ammonium hydroxide) can improve deprotonation and signal.
-
Column Choice: A standard C18 column is often suitable.[7] However, if retention is poor, consider a polar-embedded or HILIC column.
-
-
Enhance Ionization:
-
Mobile Phase Additives: In negative ion mode, adding a small amount of a basic modifier like ammonium hydroxide can enhance deprotonation and improve signal intensity. In positive ion mode (less common), an acid like formic acid is essential to provide protons for ionization.[2]
-
Source Optimization: Systematically tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow, and temperature, to find the optimal settings for this compound.
-
Chromatography & Peak Shape Issues
Q3: My this compound peak is tailing or split. What could be the cause?
A3: Poor peak shape is typically a chromatographic issue.
-
Column Contamination or Degradation:
-
The column inlet frit may be partially blocked by particulates from the sample or system. Try reversing and flushing the column (if the manufacturer allows).[10][11]
-
The column itself might be old or contaminated. If flushing doesn't help, replace the guard column first, and then the analytical column if necessary.[12]
-
-
Injection Solvent Mismatch:
-
Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including splitting.[11][12]
-
Solution: Dilute or reconstitute your final sample extract in a solvent that is the same strength as, or weaker than, the starting mobile phase conditions.[12]
-
-
Secondary Interactions:
-
Peak tailing for some, but not all, compounds can indicate secondary interactions between the analyte and the column's stationary phase (e.g., with residual silanol groups).[11] Adjusting the mobile phase pH or trying a different column chemistry can help mitigate this.
-
Matrix Effect Issues
Q4: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS.[8][9][13] Phospholipids are a common cause in biological samples.[8]
-
How to Identify Matrix Effects:
-
Post-Extraction Spike Experiment: This is the standard method to quantify matrix effects.
-
Extract a blank matrix sample (containing no analyte).
-
Prepare a pure solution of this compound standard in solvent.
-
Spike the extracted blank matrix with the standard (Set A).
-
Compare the peak area of Set A to the peak area of the pure standard in solvent (Set B).
-
-
Calculation: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.[9]
-
-
How to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[14]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the co-eluting matrix components. A longer run time or a different column may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way, allowing for accurate quantification.[9]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation protocol for this compound in human plasma?
A1: A common and effective method is protein precipitation.[4][5] A detailed example protocol is provided in the "Experimental Protocols" section below. This involves adding a cold organic solvent (like acetonitrile) to the plasma sample, vortexing, centrifuging to pellet the precipitated proteins, and then analyzing the supernatant.[6]
Q2: Which ionization mode and what mass transitions (MRM) should I use for this compound?
A2: this compound has a carboxylic acid group, making it ideal for Negative Mode Electrospray Ionization (ESI) . The deprotonated molecule [M-H]⁻ is used as the precursor ion.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| This compound | 158.0 | 114.0 | Negative |
| Internal Standard (Optional) | Varies | Varies | Negative |
Q3: Why might I need to use a surrogate matrix for my calibration curve?
A3: this compound is an endogenous metabolite, meaning it is naturally present in biological matrices like human plasma.[4][5] This makes it impossible to obtain a truly "blank" matrix to prepare calibrators. To overcome this, a surrogate matrix—a fluid free of the analyte that mimics the properties of the real matrix—is used. A common choice is a solution of bovine serum albumin (BSA).[4][5]
Q4: My this compound seems unstable in my processed samples. What are the stability considerations?
A4: Studies have shown this compound to be quite stable in human plasma. It is reported to be stable for at least 24 hours at room temperature, for over 300 days when stored at -70 °C, and after multiple freeze/thaw cycles.[4][5] If you suspect instability, it is more likely due to other factors, but you should always perform your own stability assessments under your specific experimental conditions.
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma via Protein Precipitation
This protocol is adapted from validated methods for analyzing DHO in plasma.[4][5][6]
-
Preparation:
-
Label 1.5 mL microcentrifuge tubes for your samples, calibrators, and quality controls (QCs).
-
Prepare a precipitation solution of acetonitrile containing your stable isotope-labeled internal standard (SIL-IS) at a known concentration. Chill this solution at -20°C.
-
-
Sample Processing:
-
Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding labeled tube.
-
Add 150 µL of the cold precipitation solution (containing IS) to each tube. This is a 3:1 ratio of solvent to sample.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully aspirate the supernatant (the clear liquid top layer) and transfer it to a clean 96-well plate or autosampler vial. Be careful not to disturb the protein pellet at the bottom.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing issues with this compound detection.
Caption: A flowchart for systematic troubleshooting of this compound detection.
Analytical Workflow Diagram
This diagram illustrates the general experimental workflow from sample collection to data analysis for this compound quantification.
Caption: Standard workflow for this compound analysis by LC-MS/MS.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ionsource.com [ionsource.com]
- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 11. agilent.com [agilent.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
preventing degradation of D-Hydroorotic acid in experimental samples
Welcome to the technical support center for D-Hydroorotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is a reversible hydrolysis of the pyrimidine ring. This reaction yields the acyclic compound, N-carbamoyl-L-aspartate (L-ureidosuccinic acid)[1]. The reaction is catalyzed by dihydroorotase in biological systems but can also occur non-enzymatically under certain experimental conditions.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid powder at -20°C for up to three years. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.
Q3: How does pH affect the stability of this compound in my samples?
Q4: Can temperature fluctuations impact the integrity of my this compound samples?
A4: Yes, elevated temperatures can significantly accelerate the degradation of this compound. As a general rule, reaction rates, including degradation, can double with every 10°C increase in temperature. It is crucial to minimize the exposure of your samples to high temperatures during all experimental steps, including sample preparation, storage, and analysis. For long-term storage, adhere to the recommended low-temperature conditions.
Q5: Is this compound sensitive to light?
A5: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. While specific photostability data for this compound is limited, it is a prudent practice to protect samples from direct light exposure, especially for extended periods. Use amber vials or wrap sample containers in aluminum foil to minimize light-induced degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in analytical measurements (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Degradation during sample storage | - Verify that solid this compound is stored at -20°C. - Ensure stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles. - Prepare fresh working solutions for each experiment whenever possible. |
| pH-induced hydrolysis | - Measure and record the pH of your sample matrix. - If the pH is outside the optimal range of 6.0-8.0, consider adjusting it with a suitable buffer system that does not interfere with your assay. - Perform a pilot study to assess the stability of this compound in your specific experimental buffer over time. |
| Thermal degradation | - Minimize the time samples are kept at room temperature or elevated temperatures. - Use pre-chilled solutions and keep samples on ice during preparation. - If heating is a necessary step in your protocol, evaluate its impact on this compound stability by analyzing a control sample subjected to the same temperature profile. |
| Photodegradation | - Protect all samples and solutions containing this compound from light by using amber vials or covering them with aluminum foil. - Minimize exposure to ambient and UV light during experimental manipulations. |
Issue 2: Appearance of unexpected peaks in chromatograms when analyzing this compound.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | - The primary degradation product to consider is N-carbamoyl-L-aspartate due to hydrolysis. - Other degradation products may form under stress conditions (e.g., oxidation from exposure to air or reactive oxygen species in the sample matrix). - To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high temperature, and intense light) to generate potential degradation products. - Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation product peaks. |
| Contamination | - Ensure the purity of solvents and reagents used in sample preparation and analysis. - Run a blank sample (matrix without this compound) to identify any peaks originating from the sample matrix or analytical system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time. Also, subject the solid this compound powder to the same temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid powder to a UV light source (e.g., 254 nm) for a specified duration. Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with UV detection.
-
The HPLC method should be capable of separating the parent drug from any newly formed peaks (degradation products). A gradient elution method is often required.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
The peak purity of the this compound peak should be assessed to ensure no degradation products are co-eluting.
Protocol 2: Stability-Indicating HPLC Method for this compound
While a specific validated stability-indicating method for this compound is not available in the provided search results, a general approach based on methods for similar compounds can be outlined.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both the polar this compound and any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm, to be determined empirically).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the analysis of this compound and its degradation products.
Visualizations
References
overcoming interference in D-Hydroorotic acid enzymatic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Hydroorotic acid (DHO) enzymatic assays, particularly focusing on Dihydroorotate Dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric this compound enzymatic assay?
A1: The most common colorimetric assays for Dihydroorotate Dehydrogenase (DHODH) are indirect methods.[1] They rely on monitoring the reduction of a chromogenic indicator, such as 2,6-dichloroindophenol (DCIP).[1][2] DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate.[1][3] In the assay, electrons are transferred from DHO to an intermediate electron acceptor, like coenzyme Q10 (CoQ10) or decylubiquinone, and then to DCIP.[2][4] The reduction of DCIP causes a color change (from blue to colorless), which is measured as a decrease in absorbance, typically around 600-650 nm.[2][4][5][6] This decrease in absorbance is proportional to the DHODH enzyme activity.[2]
Q2: My sample has low solubility in the aqueous assay buffer. How can I address this?
A2: For compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent to create high-concentration stock solutions.[5][7] These stock solutions can then be diluted into the assay buffer. It's important to keep the final concentration of DMSO in the assay low (typically <1%) to avoid inhibiting the enzyme.[8] For some compounds, excipients like PEG300 and Tween-80 can be used to create a suspension for in vivo studies, and similar principles might be adapted for challenging in vitro samples.[7] Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects.[5]
Q3: What are some known inhibitors of DHODH that I should be aware of?
A3: DHODH is a well-known target for various drugs.[9] Common inhibitors include leflunomide and its active metabolite teriflunomide, which are used to treat autoimmune diseases like rheumatoid arthritis.[3][10] Brequinar is another potent, well-characterized inhibitor.[10][11][12] Other notable inhibitors include vidofludimus, BAY-2402234, and various natural products like Lapachol.[3][11][12] Awareness of these compounds is crucial, especially when screening compound libraries or working with complex biological samples that may contain them.
Troubleshooting Guide
Problem 1: No or Very Low Enzyme Activity Detected
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the final concentrations of all reagents in the reaction mix, including DHO, CoQ10 (or substitute), and DCIP.[5] Ensure stock solutions were prepared correctly. |
| Degraded Enzyme | Use fresh or properly stored enzyme aliquots. Avoid repeated freeze-thaw cycles.[8] Ensure the enzyme was stored at the recommended temperature (-20°C or -80°C).[7][13] |
| Suboptimal Assay Conditions | Check that the assay buffer pH is optimal, typically around 8.0.[1][4] Ensure the incubation temperature is correct (e.g., 25°C or 37°C).[1][4] |
| Missing Cofactors | The reaction requires an electron acceptor like Coenzyme Q10.[4] Ensure it is included in the reaction mix and is not degraded. |
| Inhibitors in Sample | If using complex samples (e.g., cell lysates), they may contain endogenous inhibitors. Run a control with purified enzyme to confirm assay components are working. Consider sample deproteinization or dialysis if interference is suspected.[8] |
Problem 2: High Background Signal or Rapid Signal Decay
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh reagents. Ensure the water and buffer components are of high purity. Contaminants in assay components can lead to misleading results.[14] |
| Non-enzymatic Reduction of DCIP | Run a "no-enzyme" control (containing all components except DHODH) to measure the rate of background DCIP reduction. Subtract this rate from your sample measurements. Some compounds can directly reduce DCIP, creating an artifact. |
| Light-sensitive Reagents | DCIP can be light-sensitive. Protect the reaction plate from light during incubation and reading.[15] |
| Precipitation of Compound | Visually inspect the wells for any precipitate after adding your test compound. Compound precipitation can scatter light and interfere with absorbance readings. Lower the compound concentration or adjust the final DMSO percentage if necessary. |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes.[8] Avoid pipetting very small volumes by using intermediate dilutions. Prepare a master mix for the reaction components to ensure consistency across wells.[8] |
| Incomplete Mixing | Ensure all components are thoroughly mixed before starting the measurement.[8] Mix gently upon addition of the final reagent. |
| Temperature Fluctuations | Ensure the plate reader and all reagents are equilibrated to the assay temperature before starting the reaction.[16] |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature changes. Fill outer wells with buffer or water. |
| Incorrect Plate Type | For colorimetric assays, use clear, flat-bottom plates. For fluorescent assays, use black plates.[8] |
Experimental Protocols & Data
Standard DHODH Colorimetric Assay Protocol
This protocol is adapted from methods used to measure the activity of recombinant human DHODH.[4][5][6]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100.[4][6]
-
DHO Stock: 10 mM Dihydroorotic acid in DMSO.
-
CoQ10 Stock: 10 mM Coenzyme Q10 in DMSO.
-
DCIP Stock: 2.5 mM 2,6-dichloroindophenol in the assay buffer. Prepare fresh.[5]
-
Enzyme Solution: Dilute recombinant human DHODH in assay buffer to the desired working concentration.
-
Inhibitor/Test Compound: Prepare serial dilutions in DMSO.[5]
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions (or DMSO for control) to each well.[5]
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 15-30 minutes to allow for compound binding.[5][6]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[5]
Final concentrations in a 200 µL reaction volume:
Quantitative Data Summary
The following table summarizes key parameters for DHODH inhibitors, which can be used as positive controls in your assay.
| Inhibitor | Target | IC₅₀ Value | Notes |
| Brequinar | Human DHODH | 5.2 nM[11][12] | Potent inhibitor, often used as a positive control. |
| Teriflunomide | Human DHODH | - | Active metabolite of Leflunomide.[3][10] |
| Leflunomide | Human DHODH | 2.5 µM[12] | A well-known immunomodulatory drug.[3] |
| BAY-2402234 | Human DHODH | 1.2 nM[12] | A selective inhibitor investigated for myeloid malignancies.[11] |
| DHODH-IN-17 | Human DHODH | 0.40 µM[4][11] | A 2-anilino nicotinic acid class inhibitor.[4] |
Visual Guides
Caption: Enzymatic reaction catalyzed by DHODH.
Caption: General workflow for a DHODH inhibition assay.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. scbt.com [scbt.com]
- 10. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
method refinement for accurate D-Hydroorotic acid measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the accurate measurement of D-Hydroorotic acid (DHO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound.
Q1: My HPLC analysis is showing inconsistent retention times for this compound. What are the possible causes and solutions?
A: Inconsistent retention times in HPLC analysis can stem from several factors. Here’s a troubleshooting guide:
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase for each run and ensure all components are fully dissolved and mixed.
-
Column Temperature: Fluctuations in column temperature can significantly impact retention. Use a column oven to maintain a stable temperature throughout the analysis.[1]
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is adequately equilibrated with the mobile phase before each injection.[1]
-
Flow Rate Fluctuation: Inconsistent flow from the pump will alter retention times. Check for leaks in the system and ensure the pump is functioning correctly. A liquid flow meter can be used to verify the flow rate.[1]
-
Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and affect retention. Degas the mobile phase and purge the system to remove any trapped air.[1]
Q2: I am observing high background noise or "ghost peaks" in my LC-MS/MS chromatogram. How can I resolve this?
A: High background noise or the appearance of unexpected peaks can compromise the accuracy of your this compound measurement. Consider the following:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise. Contaminants can introduce interfering ions.
-
Sample Carryover: Residual sample from a previous injection can lead to ghost peaks. Implement a robust needle and injection port washing protocol between samples.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Optimize sample preparation to remove interfering substances. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
System Contamination: Contaminants can accumulate in the LC system or mass spectrometer. Regularly clean the ion source and flush the LC system with appropriate solvents.
Q3: My enzymatic assay for this compound shows low or no activity. What should I check?
A: Low or absent enzyme activity in your assay could be due to several factors related to the enzyme, substrate, or assay conditions.
-
Enzyme Integrity: Ensure the dihydroorotate dehydrogenase (DHODH) enzyme has been stored correctly and has not lost activity. Prepare fresh enzyme dilutions for each experiment.
-
Substrate Quality: Verify the purity and concentration of the this compound substrate.
-
Assay Buffer Conditions: The pH and ionic strength of the assay buffer are critical for enzyme activity. Optimize the buffer composition and pH for your specific enzyme.
-
Cofactor Presence: Some DHODH enzymes require cofactors for activity. Ensure all necessary cofactors are present in the reaction mixture at the correct concentrations.[2]
-
Incorrect Wavelength: When using a spectrophotometric assay, ensure you are measuring the absorbance at the correct wavelength for the product of the reaction (e.g., orotic acid).
Q4: What are the best practices for sample collection and preparation to ensure the stability of this compound?
A: Proper sample handling is crucial for accurate this compound measurement.
-
Sample Collection: Collect samples (e.g., plasma, urine, tissue) using appropriate anticoagulants or preservatives if necessary. Process samples promptly after collection.
-
Storage: For short-term storage, keep samples at 2-8°C. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation. Studies have shown DHO to be stable in human plasma for at least 24 hours at room temperature and for extended periods when stored at -20°C or -70°C.[3]
-
Sample Preparation: The choice of sample preparation technique depends on the analytical method and the sample matrix. Common methods include:
-
Protein Precipitation: An effective method for removing proteins from plasma or serum samples before LC-MS/MS analysis.[3]
-
Solid-Phase Extraction (SPE): Can be used to clean up and concentrate this compound from complex matrices.
-
Liquid-Liquid Extraction (LLE): Another option for separating this compound from interfering substances.
-
Q5: How can I avoid interferences from other compounds in my biological samples?
A: Interference from endogenous or exogenous compounds is a common challenge.
-
Chromatographic Separation: Optimize your HPLC or LC-MS/MS method to achieve baseline separation of this compound from potentially interfering compounds.
-
Mass Spectrometry Specificity: Utilize the high selectivity of tandem mass spectrometry (MS/MS) by monitoring specific precursor-to-product ion transitions for this compound.
-
Sample Cleanup: Employ rigorous sample preparation techniques (as mentioned in Q4) to remove interfering substances before analysis.
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize key quantitative data for common this compound measurement methods.
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Anion-exchange (Partisil-SAX) | [3] |
| Mobile Phase | Low phosphate buffer (pH 4.0) | [3] |
| Detection | UV at 280 nm | [3] |
| Detection Limit | 20 pmol per injection | [3] |
| Linear Range | Down to 12 µM | [3] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Sample Type | K2EDTA human plasma | [3] |
| Sample Preparation | Protein precipitation | [3] |
| Linear Analytical Range | 3.00 - 3,000 ng/mL | [3] |
| Accuracy | 92.8% - 106% | [3] |
| Inter-assay Precision (%CV) | < 7.2% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: this compound Measurement by HPLC
This protocol is based on the method described for the assay of dihydroorotate dehydrogenase activity.[3]
-
Sample Preparation (from an enzymatic reaction):
-
Stop the enzymatic reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Centrifuge the sample to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: Anion-exchange column (e.g., Partisil-SAX).
-
Mobile Phase: Isocratic elution with a low concentration phosphate buffer at pH 4.0.
-
Flow Rate: Optimize for best separation (typically 0.5 - 1.5 mL/min).
-
Detection: UV detector set to 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of orotic acid (the product of the DHODH reaction).
-
Calculate the concentration of orotic acid in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: this compound Measurement by LC-MS/MS in Human Plasma
This protocol is adapted from a validated method for the quantitation of uridine and DHO in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add a stable isotope-labeled internal standard for this compound.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., bovine serum albumin solution).[3]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of this compound.
Caption: General experimental workflow for this compound measurement by HPLC.
Caption: Typical workflow for this compound analysis using LC-MS/MS.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in D-Hydroorotic acid quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with matrix effects during the quantification of D-Hydroorotic acid (DHOA) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact DHOA quantification?
A1: The "matrix" includes all components in a sample apart from the analyte of interest (DHOA), such as proteins, lipids, salts, and other endogenous molecules.[1][2] Matrix effects happen when these co-eluting components interfere with the ionization of DHOA in the mass spectrometer's ion source.[1][2] This interference can lead to:
-
Ion Suppression: The most common effect, where the DHOA signal is reduced, leading to lower sensitivity and inaccurate quantification.[1][3][4] This occurs when matrix components compete with the analyte for ionization.[1]
-
Ion Enhancement: Less commonly, the DHOA signal is artificially increased.[1][3][4]
For a small polar molecule like DHOA, phospholipids and salts are major contributors to matrix effects, especially in complex biological samples like plasma or urine.[5] These effects can severely compromise the accuracy, precision, and sensitivity of your results.[2][4]
Q2: My DHOA signal is suppressed or highly variable. How can I confirm matrix effects are the cause?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method (Quantitative): This is the most common approach to quantify the extent of matrix effects.[3][6][7] It involves comparing the peak response of DHOA in a pure solvent against its response when spiked into a blank matrix extract (a sample processed without the analyte).[2] A significant difference between the two signals confirms the presence and magnitude of matrix effects.[2]
-
Post-Column Infusion (Qualitative): This method helps identify at what points in your chromatographic run matrix components are causing interference.[3][6][8] A constant flow of a DHOA standard solution is infused into the system after the analytical column but before the mass spectrometer.[3][8] A blank matrix extract is then injected.[8][9] Any dip or rise in the constant DHOA signal indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[3][6][8]
Q3: What is the best strategy to minimize matrix effects for DHOA analysis?
A3: A comprehensive strategy combining optimized sample preparation, chromatography, and the use of a proper internal standard is most effective.[2][10]
-
Sample Preparation: The primary goal is to remove interfering components. For polar analytes like DHOA, methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally superior to simple Protein Precipitation (PPT).[1][2][10]
-
Chromatography: Modifying your LC method to better separate DHOA from co-eluting matrix components is crucial.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for polar compounds like DHOA and its precursor, orotic acid.[11][12]
-
Internal Standard: Using a stable isotope-labeled (SIL) internal standard for DHOA is the gold standard for compensating for matrix effects.[6][13][14]
Q4: How do I choose the right internal standard for DHOA?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-¹³C,¹⁵N₂).[13][14] A SIL internal standard has nearly identical chemical and physical properties to the unlabeled DHOA.[13][14] It will co-elute and experience the same ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[14] If a SIL standard for DHOA is unavailable, a structural analog may be used, but it is less effective as its behavior in the ion source may not perfectly mimic DHOA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DHOA Signal / Poor Sensitivity | 1. Ion Suppression: High levels of phospholipids or salts in the extract are interfering with DHOA ionization.[5] 2. Inefficient Extraction: The chosen sample preparation method has low recovery for a polar compound like DHOA.[10] | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2] Phospholipid removal plates are also highly effective.[5] 2. Optimize Chromatography: Use a HILIC column to improve retention of DHOA away from early-eluting matrix components.[11] Adjust the mobile phase gradient to increase separation. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6] |
| High Variability in Results (Poor Precision) | 1. Inconsistent Matrix Effects: The composition of the biological matrix varies between individual samples, causing inconsistent ion suppression/enhancement.[2] 2. Inconsistent Sample Prep: The sample preparation procedure is not being executed uniformly across all samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability in matrix effects.[2][14] 2. Standardize Protocols: Ensure precise and consistent execution of all sample preparation steps, including volumes, mixing times, and temperatures. 3. Assess Matrix from Different Lots: During validation, test at least six different lots of blank matrix to confirm that the method is robust against normal biological variability.[3] |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix Interference: Co-eluting matrix components can physically interfere with the chromatography, affecting peak shape.[15] 2. Column Overload: Injecting a sample with too many matrix components can overload the analytical column. | 1. Enhance Sample Cleanup: Use a more selective sample preparation method like mixed-mode SPE to generate a cleaner extract.[10] 2. Reduce Injection Volume: Injecting a smaller volume can alleviate column overload and improve peak shape. 3. Change Column Chemistry: Consider a different HILIC column or a reversed-phase column with an embedded polar group.[2] |
| Inaccurate Quantification (Poor Accuracy) | 1. Uncorrected Matrix Effects: The calibration standards are prepared in a solvent (neat solution) while the samples are in a biological matrix, leading to a response mismatch. 2. Lack of a Suitable Internal Standard: Using a structural analog IS that does not behave identically to DHOA. | 1. Use a Surrogate Matrix for Calibration: Since DHOA is an endogenous molecule, blank matrix is unavailable. Prepare calibration standards in a surrogate matrix, such as a solution of bovine serum albumin (BSA), that mimics the real matrix.[16] 2. Employ a SIL-IS: A SIL-IS is the best way to ensure that the analyte and standard are affected equally by the matrix, leading to accurate results.[6][14] |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the percentage of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike DHOA and its SIL internal standard into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Blank Matrix): Process at least six different lots of blank plasma or urine through the entire sample preparation procedure. Spike DHOA and its SIL internal standard into the final, clean extracts to the same concentration as Set A.[2][3]
-
Set C (Pre-Spike Matrix): Spike DHOA and its SIL internal standard into the blank matrix before starting the sample preparation.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting DHOA, a polar acidic compound, from plasma.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water. This step helps in protein disruption and ensures DHOA is in the correct charge state for retention.
-
SPE Cartridge Conditioning: Use a mixed-mode anion exchange SPE cartridge. Condition it by passing 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash Step 1: Wash with 1 mL of 2% formic acid in water to remove highly polar interferences like salts.
-
Wash Step 2: Wash with 1 mL of 20:80 (v/v) methanol/water to remove less polar interferences like some lipids.
-
Elution: Elute DHOA with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
Visualizations
Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects during method development for DHOA quantification.
Caption: A decision tree for troubleshooting matrix effects in DHOA analysis.
Comparison of Sample Preparation Techniques
This diagram illustrates the relationship between different sample preparation techniques and their effectiveness in removing common matrix interferences.
Caption: Effectiveness of sample prep methods for removing interferences.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Hydroorotic Acid Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of D-Hydroorotic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, ultimately improving the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for this compound?
A1: The most frequently cited chemical synthesis route for this compound involves a two-step process. The first step is the carbamoylation of D-aspartic acid to form N-carbamoyl-D-aspartic acid. This intermediate is then cyclized to yield this compound.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are D-aspartic acid and a carbamoylating agent. Common carbamoylating agents include potassium cyanate or urea.
Q3: What is a critical factor influencing the yield of this compound?
A3: A critical factor is the efficiency of the cyclization step of N-carbamoyl-D-aspartic acid. This step is often pH and temperature-dependent. Incomplete cyclization or side reactions during this stage can significantly lower the overall yield.
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, a potential side reaction is the hydrolysis of the intermediate N-carbamoyl-D-aspartic acid back to D-aspartic acid, particularly under harsh pH or high-temperature conditions. Another possibility is the formation of other isomeric products or byproducts from impurities in the starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry. HPLC allows for the separation and quantification of the starting materials, intermediate, and the final product. Spectrophotometry can also be utilized to measure the formation of orotic acid, a related compound, at a specific wavelength (around 280 nm) if the synthesis involves a subsequent dehydrogenation step.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of N-carbamoyl-D-aspartic acid (Step 1) | Incomplete reaction of D-aspartic acid. | - Ensure the molar ratio of the carbamoylating agent (e.g., potassium cyanate) to D-aspartic acid is appropriate. An excess of the carbamoylating agent may be necessary. - Optimize the reaction temperature and time. Carbamoylation is often carried out at a controlled temperature to prevent side reactions. - Ensure the pH of the reaction mixture is maintained in the optimal range for carbamoylation. |
| Degradation of the carbamoylating agent. | - Use fresh, high-purity carbamoylating agents. Potassium cyanate can hydrolyze over time. | |
| Low Yield of this compound (Step 2 - Cyclization) | Inefficient cyclization of N-carbamoyl-D-aspartic acid. | - Adjust the pH of the reaction mixture. The cyclization is often favored under acidic conditions. - Optimize the reaction temperature. Heating is typically required for cyclization, but excessive heat can lead to degradation. - Consider using a dehydrating agent to facilitate the ring closure. |
| Hydrolysis of this compound. | - The cyclization reaction is reversible and pH-dependent. At higher pH, the reverse reaction (hydrolysis) is favored.[2] Maintain an acidic to neutral pH during workup and purification to minimize hydrolysis. | |
| Presence of Impurities in the Final Product | Unreacted starting materials or intermediate. | - Optimize the reaction conditions to drive the reaction to completion. - Employ an effective purification method, such as recrystallization, to separate the product from unreacted components. |
| Side products from decomposition. | - Avoid excessively high temperatures and harsh pH conditions during the synthesis and workup. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction, adjust the pH to the isoelectric point of this compound to minimize its solubility and induce precipitation. - If precipitation is incomplete, consider concentrating the solution or adding a co-solvent in which the product is less soluble. |
| Formation of an oil instead of a crystalline solid. | - Ensure the product is sufficiently pure before attempting crystallization. The presence of impurities can inhibit crystal formation. - Try different solvent systems for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of N-carbamoyl-D-aspartic acid
This protocol is based on the general principles of amino acid carbamoylation.
Materials:
-
D-aspartic acid
-
Potassium cyanate
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve D-aspartic acid in deionized water. The concentration may need to be optimized, but a starting point is a 1 M solution.
-
Adjust the pH of the solution to a basic range (e.g., pH 9-10) using a sodium hydroxide solution. This deprotonates the amino group, making it more nucleophilic.
-
In a separate container, prepare a solution of potassium cyanate in deionized water. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to D-aspartic acid is recommended.
-
Slowly add the potassium cyanate solution to the D-aspartic acid solution while maintaining the temperature at a controlled level (e.g., 25-30 °C) and stirring continuously.
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC). The reaction is typically allowed to proceed for several hours (e.g., 12-16 hours).[3]
-
Once the reaction is complete, the N-carbamoyl-D-aspartic acid can be used directly in the next step or isolated by acidification of the reaction mixture to its isoelectric point, leading to its precipitation.
Protocol 2: Cyclization of N-carbamoyl-D-aspartic acid to this compound
This protocol outlines the acid-catalyzed cyclization of the intermediate.
Materials:
-
N-carbamoyl-D-aspartic acid (from Protocol 1)
-
Hydrochloric acid or another suitable acid
-
Deionized water
Procedure:
-
If starting from isolated N-carbamoyl-D-aspartic acid, dissolve it in deionized water. If proceeding directly from Protocol 1, the reaction mixture can be used.
-
Acidify the solution to a pH of approximately 1-2 using hydrochloric acid.
-
Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature and heating time will need to be determined experimentally to maximize cyclization and minimize degradation.
-
Monitor the formation of this compound by HPLC.
-
Upon completion of the reaction, allow the solution to cool to room temperature. This compound may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from hot water.
Data Presentation
Table 1: Hypothetical Data on the Effect of pH on the Cyclization of N-carbamoyl-D-aspartic acid
| Reaction pH | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | 90 | 4 | 85 |
| 2 | 90 | 4 | 78 |
| 3 | 90 | 4 | 65 |
| 5 | 90 | 4 | 40 |
Table 2: Hypothetical Data on the Effect of Temperature on the Cyclization of N-carbamoyl-D-aspartic acid at pH 1
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Observed Byproducts |
| 70 | 6 | 75 | Minor |
| 80 | 5 | 82 | Minor |
| 90 | 4 | 85 | Trace decomposition |
| 100 | 3 | 80 | Increased decomposition products |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building the uracil skeleton in primitive ponds at the origins of life: carbamoylation of aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]
optimization of storage conditions for D-Hydroorotic acid
Welcome to the technical support center for D-Hydroorotic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound.
Disclaimer: The majority of commercially available and biologically studied dihydroorotic acid is the L-enantiomer ((S)-dihydroorotic acid), an intermediate in pyrimidine biosynthesis.[1] Specific stability data for the D-enantiomer ((R)-dihydroorotic acid) is limited. The following recommendations are based on the available data for L-Dihydroorotic acid and general principles of chemical stability. It is reasonable to assume that the enantiomers exhibit similar stability profiles, but this should be empirically verified for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a stable compound when stored correctly. To ensure its integrity over time, it should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, freezing is recommended.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in solvents like DMSO, storage at low temperatures is crucial to prevent degradation. It is advisable to prepare fresh aqueous solutions for critical experiments. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound has limited solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For aqueous buffers, solubility can be pH-dependent.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar molecules containing amide and carboxylic acid functional groups can be susceptible to hydrolysis under strong acidic or basic conditions. Oxidation is another potential degradation route. L-Dihydroorotic acid can reversibly hydrolyze to L-ureidosuccinic acid.[3]
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on available data for the L-enantiomer.
Table 1: Recommended Storage of Solid this compound
| Parameter | Recommended Condition | Source |
| Temperature | -20°C for long-term storage; 4°C for short-term storage | [2][4][5] |
| Container | Tightly sealed, original container | [5] |
| Atmosphere | Dry, inert atmosphere recommended | |
| Light | Protect from light |
Table 2: Recommended Storage of this compound Solutions
| Solvent | Storage Temperature | Duration | Source |
| DMSO | -80°C | Up to 1 year | [2] |
| DMSO | -20°C | Up to 1 month | [2] |
| Aqueous Buffer | Prepare fresh; if storage is necessary, -80°C is recommended |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
This protocol outlines a general method for evaluating the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Protocol 2: General Procedure for Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.
-
Sample Preparation: Prepare samples of solid this compound and solutions in a suitable solvent.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Expose the test samples to a light source that provides both visible and UV output (e.g., a xenon or metal halide lamp). The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method (e.g., HPLC).
-
Evaluation: Compare the results from the exposed and control samples to determine the extent of degradation due to light exposure.
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of working solutions at 37°C. Consider the pH of your culture medium and its potential effect on the stability of the compound.
-
-
Possible Cause: Low aqueous solubility leading to precipitation.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all experiments. Visually inspect the medium for any signs of precipitation.
-
Issue 2: Variability in analytical measurements (e.g., HPLC).
-
Possible Cause: Adsorption of the compound to container surfaces.
-
Solution: Use low-adsorption vials and pipette tips.
-
-
Possible Cause: Incomplete dissolution of the solid.
-
Solution: Ensure complete dissolution of this compound in the chosen solvent before making further dilutions. Sonication may aid in dissolution.
-
Issue 3: Difficulty in achieving desired concentration in aqueous buffers.
-
Possible Cause: Limited aqueous solubility.
-
Solution: Adjust the pH of the buffer, as the solubility of compounds with carboxylic acid groups can be pH-dependent. Alternatively, use a co-solvent system, keeping in mind the compatibility with your experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Workflow for stability testing of this compound.
References
Validation & Comparative
A Comparative Analysis of D- and L-Hydroorotic Acid on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell proliferation is a fundamental biological process requiring the synthesis of new cellular components, including nucleic acids. The de novo synthesis of pyrimidines is a critical pathway for providing the necessary precursors for DNA and RNA. L-hydroorotic acid is a key intermediate in this pathway, serving as the direct substrate for the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the oxidation of L-hydroorotic acid to orotic acid, a rate-limiting step in the synthesis of uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides essential for cell growth and division.[1][2] Given the central role of this pathway, DHODH has become a significant target for the development of anti-proliferative and immunosuppressive drugs.[3] This guide will compare the known effects of L-hydroorotic acid with the inferred effects of its stereoisomer, D-hydroorotic acid, on cell proliferation.
The Pyrimidine Biosynthesis Pathway and the Role of Hydroorotic Acid
The de novo pyrimidine synthesis pathway is a multi-step process that ultimately produces the building blocks for nucleic acids. L-hydroorotic acid is formed from carbamoyl aspartate and is then converted to orotic acid by the mitochondrial enzyme DHODH.[1] This oxidation is coupled to the mitochondrial electron transport chain.[4]
Figure 1. De novo pyrimidine synthesis pathway.
Comparative Effects on Cell Proliferation
Due to the stereospecificity of dihydroorotate dehydrogenase, the biological activities of D- and L-hydroorotic acid are expected to differ significantly.
| Compound | Role in Pyrimidine Synthesis | Expected Effect on Cell Proliferation |
| L-Hydroorotic Acid | Physiological substrate for DHODH | Promotes cell proliferation by providing the necessary precursor for pyrimidine synthesis.[2] |
| This compound | Not a known physiological substrate for DHODH | Unlikely to have a direct significant effect on cell proliferation. Due to enzymatic stereospecificity, it is not expected to be converted to orotic acid.[5] |
L-Hydroorotic Acid: As the natural substrate for DHODH, the availability of L-hydroorotic acid is directly linked to the rate of pyrimidine synthesis and, consequently, cell proliferation. In rapidly dividing cells, such as cancer cells, the demand for pyrimidines is high, making this pathway particularly active.
This compound: Enzymes typically exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. While direct experimental evidence is lacking, it is highly probable that DHODH is specific for the L-isomer of hydroorotic acid. Therefore, this compound is not expected to be a substrate for this enzyme and would not contribute to the pyrimidine pool. As a result, it is unlikely to promote cell proliferation. There is no evidence to suggest that this compound acts as an inhibitor of DHODH or has other significant off-target effects on cell proliferation.
Experimental Protocols
To experimentally validate the differential effects of D- and L-hydroorotic acid on cell proliferation, the following assays can be employed.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Figure 2. MTT assay workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of D- and L-hydroorotic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to the desired final concentrations. Remove the old medium from the wells and add the medium containing the different concentrations of D- or L-hydroorotic acid. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Workflow:
Figure 3. BrdU assay workflow.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and DNA Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA using a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Washing: Wash the wells to remove any unbound antibody.
-
Substrate Reaction: Add the substrate for the enzyme and incubate until a color change is visible.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.
Conclusion
Based on the established biochemical pathway of de novo pyrimidine synthesis and the principle of enzyme stereospecificity, L-hydroorotic acid is expected to promote cell proliferation by serving as a substrate for DHODH. In contrast, this compound is not expected to have a significant direct effect on cell proliferation as it is unlikely to be recognized and processed by DHODH.[5] To confirm these inferred effects, direct experimental validation using the described cell proliferation assays is recommended. Such studies would provide valuable quantitative data to solidify our understanding of the differential biological activities of these two stereoisomers.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity and mode of action of some dihydroorotic and dihydroazaorotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Hydroorotic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic disorders, a constellation of conditions including diabetic kidney disease (DKD), metabolic syndrome, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of effective therapeutic interventions. This guide provides a comprehensive comparison of D-Hydroorotic acid (DHO) as an emerging biomarker for metabolic disorders against other established and novel markers.
This compound: An Intermediate in Pyrimidine Metabolism with Biomarker Potential
This compound, specifically its biologically active form L-Dihydroorotic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway.[1] This pathway is fundamental for the synthesis of nucleotides, which are essential for DNA and RNA production. The conversion of dihydroorotate to orotate is catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH), a well-established therapeutic target.[1][2] Recent metabolomic studies have identified L-Dihydroorotic acid as a potential biomarker for diabetic kidney disease.[3]
Comparative Analysis of this compound and Other Biomarkers
While research into this compound as a biomarker for a wide range of metabolic disorders is still emerging, this section compares its potential with established and other novel biomarkers.
| Biomarker Class | Biomarker(s) | Metabolic Disorder(s) | Advantages | Disadvantages |
| Pyrimidine Intermediate | This compound (L-Dihydroorotic Acid) | Diabetic Kidney Disease[3] | Reflects activity of the de novo pyrimidine synthesis pathway, a key metabolic route.[1] | Limited validation for a broad range of metabolic disorders. Quantitative performance data (sensitivity, specificity) is not yet widely established. |
| Purine Metabolism End-product | Uric Acid | Metabolic Syndrome,[4][5][6] Gout,[2][7] Non-alcoholic Fatty Liver Disease[4][6][8] | Widely available and routinely measured in clinical practice. Strong association with multiple metabolic disorders.[4][5][6] | Can be influenced by diet, medications, and renal function, potentially affecting its specificity. |
| Bile Acids | Hyocholic acid species, Cholic acid, Chenodeoxycholic acid | Metabolic Disorders,[9] Type 2 Diabetes,[9] Non-alcoholic Fatty Liver Disease | Reflect gut-liver axis signaling and microbial metabolism.[9] Can predict future metabolic outcomes.[10] | Complex profiles requiring specialized analytical methods. Can be influenced by diet and gut microbiome composition. |
| Kidney Injury Markers | Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Diabetic Kidney Disease[11][12][13] | Indicate direct tubular damage in the kidney.[11][12] | May not be specific to metabolic etiologies of kidney disease. |
| Inflammatory Markers | C-reactive protein (CRP), Interleukins (e.g., IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Metabolic Syndrome,[14] Non-alcoholic Fatty Liver Disease[15] | Reflect the chronic low-grade inflammation characteristic of many metabolic disorders.[14] | Lack of specificity, as they are elevated in numerous inflammatory conditions. |
| Lipids and Lipoproteins | Triglycerides, HDL-cholesterol, Free Fatty Acids, Ceramides | Metabolic Syndrome,[5] Non-alcoholic Fatty Liver Disease,[16] Type 2 Diabetes[17] | Central to the pathophysiology of metabolic disorders. Routinely measured. | Individual lipid species may lack the sensitivity and specificity for early diagnosis. |
Experimental Protocols
Quantification of L-Dihydroorotic Acid in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of L-Dihydroorotic acid (DHO) in human K2EDTA plasma.[18][19]
1. Sample Preparation:
-
Due to the presence of endogenous DHO, a surrogate matrix approach using a bovine serum albumin (BSA) solution is employed for the preparation of calibration standards and quality control samples.[18][19]
-
Human plasma samples, calibration standards, and quality controls are spiked with a stable isotope-labeled internal standard of DHO.
-
Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Chromatographic separation is achieved on a suitable column (e.g., a HILIC or reversed-phase column) using a gradient elution program.
-
Mass Spectrometry (MS/MS): Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DHO and its stable isotope-labeled internal standard are monitored.
3. Data Analysis:
-
The concentration of DHO in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the surrogate matrix standards.[18][19]
-
Parallelism between the authentic matrix (human plasma) and the surrogate matrix (BSA solution) must be demonstrated to ensure the validity of the results.[18][19]
Visualizing the Metabolic Landscape
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the position of this compound and the key enzyme DHODH.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow for Biomarker Validation
This diagram outlines a general workflow for the validation of a candidate biomarker like this compound.
Caption: Biomarker Validation Workflow.
Conclusion
This compound is a promising, albeit not yet fully validated, biomarker for certain metabolic disorders, particularly diabetic kidney disease. Its position as a key intermediate in the essential pyrimidine biosynthesis pathway provides a strong biological rationale for its investigation. However, more extensive research is required to establish its clinical utility across a broader spectrum of metabolic diseases and to directly compare its performance against established biomarkers in large, prospective cohorts. The development and application of robust analytical methods, such as the LC-MS/MS protocol detailed here, will be crucial in advancing our understanding of this compound's role in metabolic pathophysiology and its potential as a clinically valuable biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. The prevalence of nonalcoholic fatty liver disease and relationship with serum uric acid level in Uyghur population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Syndrome, Biomarkers, and Nutritional Interventions – McIsaac Health [mcisaachealth.com]
- 6. The Prevalence of Nonalcoholic Fatty Liver Disease and Relationship with Serum Uric Acid Level in Uyghur Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Purine and Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 11. Metabolic Diseases | Human Metabolome Technologies [humanmetabolome.com]
- 12. Uric acid: A new marker for metabolic syndrome? Results of a population-based study with adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum uric acid as a biomarker for metabolic dysfunction-associated steatotic liver disease: insights from ultrasound elastography in a Chinese cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Fatty Acids in Non-Alcoholic Fatty Liver Disease Progression: An Update [mdpi.com]
- 17. biomed.cas.cz [biomed.cas.cz]
- 18. Extending inherited metabolic disorder diagnostics with biomarker interaction visualizations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Hydroorotic Acid and Other Pyrimidine Precursors in Cellular Metabolism and Drug Development
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of key precursors in the de novo pyrimidine biosynthesis pathway, with a focus on D-Hydroorotic acid (Dihydroorotate), Carbamoyl Phosphate, Aspartate, and Orotic Acid. This publication offers a valuable resource for researchers in cellular metabolism, oncology, and immunology by presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes to facilitate a deeper understanding of pyrimidine metabolism and inform the development of novel therapeutic strategies.
Introduction to Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides, the building blocks of DNA and RNA.[1][2] This pathway is critical for cell growth, proliferation, and various metabolic processes.[3] Consequently, the enzymes involved in this pathway are significant targets for therapeutic intervention in cancer and autoimmune diseases.[3] The synthesis of the first pyrimidine nucleotide, uridine monophosphate (UMP), begins with simple molecules like bicarbonate, aspartate, and glutamine and proceeds through a series of enzymatic steps.[4]
Comparative Analysis of Pyrimidine Precursors
The efficiency of the de novo pyrimidine synthesis pathway can be evaluated by examining the kinetic properties of the enzymes that process each precursor and the ability of these precursors to be transported into the cell. This section provides a comparative overview of this compound and its fellow precursors.
Data Presentation
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of each precursor and their cellular uptake kinetics.
Table 1: Enzyme Kinetic Parameters for Pyrimidine Biosynthesis Enzymes
| Precursor | Enzyme | Substrate(s) | Km | Vmax | Organism/Source |
| Carbamoyl Phosphate | Carbamoyl Phosphate Synthetase II (CPSII) | Glutamine, Bicarbonate, ATP | Data not available | Data not available | - |
| Aspartate | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, Aspartate | Aspartate: >10-fold higher than wild-type (fragmented chains)[5] | Slightly less than wild-type (fragmented chains)[5] | E. coli |
| This compound (Dihydroorotate) | Dihydroorotase | Carbamoyl Aspartate | Data not available | Data not available | - |
| This compound (Dihydroorotate) | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Data not available | Data not available | - |
| Orotic Acid | Orotate Phosphoribosyltransferase (OPRT) | Orotate, PRPP | PRPP: 9.3 ± 0.5 µM[1] | 2,994 µM/min/mg protein[1] | P. falciparum |
Note: Comprehensive and directly comparable kinetic data for all enzymes across the same species and conditions are limited in the publicly available literature. The presented data is based on available research findings.
Table 2: Cellular Uptake of Pyrimidine Precursors
| Precursor | Transporter/Mechanism | Km / Uptake Rate | Cell Type/Organism |
| Carbamoyl Phosphate | Assumed to be intracellularly generated | Not applicable | - |
| Aspartate | SLC1A3 (EAAT1) | - | Various cancer cell lines[3] |
| This compound (Dihydroorotate) | Permeability not well-characterized | Data not available | - |
| Orotic Acid | hURAT1 | 5.2 ± 0.4 µM[6] | HEK cells expressing hURAT1 |
Note: Data on the cellular uptake kinetics of all pyrimidine precursors is not extensively available.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
Caption: De novo pyrimidine biosynthesis pathway.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Enzyme Activity Assay (General Protocol)
This protocol can be adapted for measuring the activity of various enzymes in the pyrimidine biosynthesis pathway.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific enzyme (e.g., 100 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solutions: Prepare concentrated stock solutions of the relevant pyrimidine precursor (e.g., Carbamoyl Phosphate, Aspartate, Dihydroorotate, Orotate) and co-substrates (e.g., PRPP) in the assay buffer.
-
Enzyme Solution: Purify the enzyme of interest and prepare a working solution of known concentration in a suitable buffer.
2. Assay Procedure:
-
Set up a series of reactions in a microplate or spectrophotometer cuvettes. Each reaction should contain the assay buffer and a fixed concentration of the enzyme.
-
Add varying concentrations of the substrate to be tested to the reaction mixtures.
-
Initiate the reaction by adding the co-substrate or the enzyme.
-
Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength, characteristic of the product formation or substrate consumption. For example, the conversion of orotate to OMP by OPRT can be monitored by the decrease in absorbance at 295 nm.[1]
3. Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the reaction progress curve.
-
Plot V0 against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.[7]
Protocol 2: Cellular Uptake Assay using Radiolabeled Precursors
This protocol is designed to measure the rate of transport of pyrimidine precursors into cultured cells.
1. Cell Culture:
-
Plate cells in multi-well plates and grow them to a desired confluency.
2. Reagent Preparation:
-
Radiolabeled Precursor: Obtain a radiolabeled version of the precursor of interest (e.g., [14C]-Aspartate, [3H]-Orotic acid). Prepare working solutions of known specific activity in a suitable uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Uptake Buffer: Prepare a physiologically balanced salt solution.
-
Stop Solution: Prepare a cold, non-radioactive solution of the precursor at a high concentration to rapidly stop the uptake.
3. Uptake Experiment:
-
Wash the cells with pre-warmed uptake buffer.
-
Initiate the uptake by adding the radiolabeled precursor solution to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold stop solution.
-
Lyse the cells using a suitable lysis buffer.
4. Measurement and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Calculate the uptake rate (e.g., in nmol/mg protein/min).
-
To determine the Km for transport, perform the uptake experiment with varying concentrations of the radiolabeled precursor.
Protocol 3: Quantification of Intracellular Nucleotide Pools by HPLC-MS
This protocol outlines the procedure for measuring the levels of pyrimidine nucleotides within cells.
1. Cell Culture and Treatment:
-
Culture cells under the desired experimental conditions (e.g., with or without supplementation of a specific pyrimidine precursor).
2. Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells by, for example, washing with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
3. HPLC-MS Analysis:
-
Dry the metabolite extract and resuspend it in a suitable solvent for HPLC injection.
-
Separate the nucleotides using a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., a C18 reversed-phase column or a HILIC column).
-
Detect and quantify the nucleotides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Use known standards to create a calibration curve for absolute quantification.
4. Data Analysis:
-
Integrate the peak areas for each nucleotide.
-
Quantify the concentration of each nucleotide using the calibration curve.
-
Normalize the nucleotide levels to the cell number or total protein content.
Protocol 4: Metabolic Flux Analysis using Stable Isotope Tracing
This protocol allows for the measurement of the rate of synthesis of pyrimidines from specific precursors.
1. Cell Culture and Labeling:
-
Culture cells in a medium containing a stable isotope-labeled precursor, such as [13C]-glucose or [15N]-glutamine, for a defined period.[8]
2. Metabolite Extraction and Analysis:
-
Extract intracellular metabolites as described in Protocol 3.
-
Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of the pyrimidine nucleotides and their precursors.
3. Flux Calculation:
-
Use the mass isotopologue distribution data in conjunction with a metabolic model of the pyrimidine biosynthesis pathway to calculate the metabolic flux through the pathway. This can be done using specialized software packages for metabolic flux analysis.
Conclusion and Future Directions
The comparative analysis of this compound and other pyrimidine precursors highlights the intricate regulation of the de novo pyrimidine biosynthesis pathway. While this guide provides a framework for understanding and investigating this crucial metabolic route, the lack of comprehensive, directly comparable quantitative data for all precursors across various biological systems presents a significant knowledge gap. Future research should focus on generating this data to enable a more complete understanding of the factors that govern pyrimidine nucleotide production in health and disease. Such knowledge will be invaluable for the rational design of novel therapeutic agents that target pyrimidine metabolism for the treatment of a wide range of human diseases.
References
- 1. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo formation of active aspartate transcarbamoylase from complementing fragments of the catalytic polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for D-Hydroorotic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of D-Hydroorotic acid (DHO): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. The selection of an appropriate analytical method is critical for accurate and reliable quantification of DHO in various biological matrices, which is essential for pharmacokinetic studies, drug development, and clinical research. This document outlines the performance characteristics, experimental protocols, and workflows of these methods to facilitate an informed decision-making process.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and Enzymatic Assays for the quantification of this compound and its related compounds. This data has been compiled from various studies and provides a basis for method comparison.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Analyte | Orotic Acid (Oxidized DHO) | L-Dihydroorotic Acid | Dihydroorotate Dehydrogenase Activity |
| Linearity Range | 10 - 70 µg/mL[1] | 3.00 - 3,000 ng/mL[2][3] | Not Directly Applicable |
| Limit of Detection (LOD) | 20 pmol/injection (for Orotic Acid)[4] | Not explicitly stated, but method is highly sensitive | Dependent on detection method (colorimetric/fluorometric) |
| Limit of Quantification (LOQ) | Not explicitly stated | 3.00 ng/mL[2][3] | Dependent on detection method |
| Accuracy (% Recovery) | Not explicitly stated | 92.8% - 106%[2][3] | Not Directly Applicable |
| Precision (%RSD) | Not explicitly stated | < 7.2%[2][3] | Not Directly Applicable |
| Specificity | Moderate; susceptible to co-eluting compounds | High; based on mass-to-charge ratio | High for the enzyme, but can have interferences |
| Throughput | Moderate | High | High (for plate-based assays) |
| Cost | Low to Moderate | High | Low to Moderate |
Note: Data for HPLC-UV is based on the analysis of orotic acid, the oxidized product of this compound. Data for LC-MS/MS is based on the analysis of the L-isomer of dihydroorotic acid.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of orotic acid, which can be correlated to the concentration of this compound after enzymatic conversion.
1. Sample Preparation (from biological matrix):
- Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
2. Chromatographic Conditions: [1][4]
- Column: Anion-exchange column (e.g., Partisil-SAX) or a reverse-phase C18 column (e.g., Enable C18G, 250 x 4.6 mm, 5 µm).[1][4]
- Mobile Phase:
- For anion-exchange: Isocratic elution with a low concentration phosphate buffer at pH 4.0.[4]
- For reverse-phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detector set at 280 nm.[1][4]
- Injection Volume: 20 µL.
3. Quantification:
- Generate a standard curve using known concentrations of orotic acid.
- Quantify the orotic acid concentration in the sample by comparing its peak area to the standard curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for the direct quantification of this compound in complex biological matrices.
- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled DHO).
- Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., methanol or acetonitrile).
- Vortex and centrifuge at high speed to pellet the proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions: [2][3]
- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A suitable reverse-phase C18 column.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for DHO and its internal standard.
3. Quantification:
- Due to the endogenous presence of DHO, a surrogate matrix approach (e.g., bovine serum albumin solution) may be used to prepare the calibration standards.[2][3]
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of DHO in the samples from the calibration curve.
Enzymatic Assay
This method measures the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which oxidizes this compound to orotic acid. The rate of the reaction is proportional to the enzyme activity.
1. Principle: The assay can be based on monitoring the formation of orotic acid or the reduction of an electron acceptor. A common colorimetric method involves the reduction of 2,6-dichlorophenolindophenol (DCPIP).
2. Reagents:
- Assay Buffer (e.g., Tris-HCl or phosphate buffer at a specific pH).
- This compound (substrate).
- Coenzyme Q10 (electron acceptor).
- DCPIP (colorimetric indicator).
- DHODH enzyme source (e.g., cell lysate or purified enzyme).
3. Assay Procedure (Colorimetric):
- In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCPIP.
- Add the enzyme sample to the wells.
- Initiate the reaction by adding this compound.
- Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
4. Data Analysis:
- Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time plot.
- The enzyme activity is expressed as the amount of substrate converted per unit of time.
Mandatory Visualization
Signaling Pathway of DHODH and this compound
Caption: this compound is oxidized to Orotic acid by the enzyme DHODH.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS/MS.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Hydroorotic Acid vs. Orotic Acid in Pyrimidine Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pyrimidine metabolism research and drug discovery, particularly in the context of targeting dihydroorotate dehydrogenase (DHODH), understanding the roles of key metabolites is crucial for designing and interpreting experiments. This guide provides an objective comparison of D-Hydroorotic acid (dihydroorotate) and orotic acid in pyrimidine rescue experiments, supported by experimental data and detailed protocols.
Introduction to Pyrimidine Biosynthesis and Rescue
The de novo synthesis of pyrimidines is a fundamental cellular process essential for the production of nucleotides required for DNA and RNA synthesis. A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotic acid.[1][2] Inhibition of DHODH is a therapeutic strategy for various diseases, including cancer and autoimmune disorders.[1]
"Rescue experiments" are a standard method to confirm the on-target effect of a DHODH inhibitor. The principle is to supplement the cell culture medium with downstream metabolites of the inhibited enzyme. If the inhibitor's cytotoxic or cytostatic effects are reversed, it confirms that the effects are due to the depletion of the downstream products of the target enzyme.[3][4]
Core Comparison: Dihydroorotate vs. Orotic Acid
The central difference between dihydroorotate and orotic acid in pyrimidine rescue experiments lies in their position relative to the DHODH-catalyzed step in the pyrimidine biosynthesis pathway.
-
This compound (Dihydroorotate): As the substrate of DHODH, supplying exogenous dihydroorotate to cells treated with a DHODH inhibitor will not rescue the cells. The enzymatic block remains in place, preventing the conversion of dihydroorotate to orotic acid and the subsequent synthesis of essential pyrimidines.[1][3]
-
Orotic Acid: Being the direct product of the DHODH-catalyzed reaction, orotic acid can bypass the enzymatic inhibition. When supplied exogenously, orotic acid can be utilized by downstream enzymes to produce uridine monophosphate (UMP) and other pyrimidines, thus rescuing the cells from the effects of DHODH inhibition.[1][3]
This differential rescue effect is a critical experimental control for validating the mechanism of action of DHODH inhibitors.
Data Presentation: Efficacy in Pyrimidine Rescue
The following tables summarize the comparative performance of dihydroorotate and orotic acid in rescuing cells from DHODH inhibitor-induced effects.
Table 1: Qualitative Comparison of Rescue Efficacy
| Compound | Position in Pyrimidine Pathway | Rescue of DHODH Inhibition | Rationale |
| This compound | Substrate of DHODH | No | Cannot be converted to orotic acid due to the enzymatic block. |
| Orotic Acid | Product of DHODH | Yes | Bypasses the inhibited step and restores pyrimidine synthesis. |
Table 2: Quantitative Analysis of Orotic Acid Rescue in HL-60 Cells
This table presents data from a study where HL-60 cells were treated with a DHODH inhibitor (H-006), leading to cell death. The ability of orotic acid and dihydroorotate to rescue this effect was quantified.
| Treatment | Cell Death (%) |
| Control (DMSO) | ~5% |
| DHODH Inhibitor (100 nM H-006) | ~60% |
| DHODH Inhibitor + 100 µM Orotic Acid | ~35% |
| DHODH Inhibitor + 300 µM Orotic Acid | ~15% |
| DHODH Inhibitor + 1000 µM Orotic Acid | ~5% |
| DHODH Inhibitor + 1000 µM Dihydroorotic Acid | ~60% |
Data are representative of findings reported in scientific literature.[1]
The data clearly demonstrates that orotic acid rescues cell death in a dose-dependent manner, while dihydroorotate has no rescue effect.
Mandatory Visualizations
Pyrimidine Biosynthesis Pathway
Caption: De novo pyrimidine biosynthesis pathway highlighting the DHODH-catalyzed step.
Experimental Workflow for Pyrimidine Rescue Assay
Caption: A typical workflow for a pyrimidine rescue experiment.
Experimental Protocols
Cell Viability Rescue Assay
This protocol is designed to assess the ability of dihydroorotate and orotic acid to rescue the anti-proliferative effects of a DHODH inhibitor.
Materials:
-
Cell line of interest (e.g., HCT116, U2OS, HL-60)
-
Complete cell culture medium
-
DHODH inhibitor of choice
-
This compound (Dihydroorotate)
-
Orotic acid
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare fresh medium containing the DHODH inhibitor at a concentration that inhibits cell growth by 50-90% (previously determined by dose-response experiments).
-
Rescue: Prepare the inhibitor-containing medium with the addition of either dihydroorotate (e.g., 1.5 mM), orotic acid (e.g., a range of concentrations from 100 µM to 1.5 mM), or a vehicle control.[5]
-
Incubation: Remove the old medium from the cells and add 100 µL of the treatment/rescue media to the respective wells. Incubate for 48-96 hours.
-
Viability Assessment: At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot cell viability as a function of the rescue agent's concentration to determine the extent of rescue.
Cell Death Rescue Assay (Trypan Blue Exclusion)
This protocol is suitable for suspension cell lines and directly measures cell death.
Materials:
-
Suspension cell line (e.g., HL-60)
-
Complete cell culture medium
-
DHODH inhibitor
-
This compound
-
Orotic acid
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cells to a sufficient density for the experiment.
-
Treatment and Rescue: In a multi-well plate or culture flasks, treat the cells with the DHODH inhibitor in the presence or absence of varying concentrations of dihydroorotate or orotic acid for 48 hours.[1]
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Cell Counting: Within 3-5 minutes of staining, count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or automated cell counter.
-
Data Analysis: Calculate the percentage of cell death for each condition: (Number of non-viable cells / Total number of cells) x 100.
Metabolite Extraction and Analysis by LC-MS/MS
This protocol allows for the direct measurement of intracellular pyrimidine metabolite pools to confirm the biochemical effects of DHODH inhibition and rescue.
Materials:
-
Cultured cells treated as in the rescue assays
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)[6]
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Quenching and Washing: Quickly aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Metabolite Extraction: Add pre-chilled (-80°C) 80% methanol to the cells.[6] Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent and analyze the levels of dihydroorotate, orotic acid, UMP, and other pyrimidine pathway intermediates using a targeted LC-MS/MS method.[7][8]
Conclusion
The differential ability of orotic acid and this compound to rescue cells from DHODH inhibition is a cornerstone of research in this field. Orotic acid serves as an effective rescue agent by bypassing the enzymatic block, confirming the on-target activity of DHODH inhibitors. Conversely, the inability of dihydroorotate to provide rescue validates that the inhibitor is indeed targeting DHODH. The experimental protocols provided in this guide offer a robust framework for conducting these critical validation experiments in a reproducible manner.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
A Comparative Analysis of Dihydroorotate Dehydrogenase Inhibitors and Their Impact on D-Hydroorotic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent dihydroorotate dehydrogenase (DHODH) inhibitors, focusing on their inhibitory potency and their direct impact on D-hydroorotic acid metabolism. The de novo synthesis of pyrimidines is a critical pathway for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a key therapeutic target.[1][2] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a valuable resource for research and drug development in this area.
Introduction to Dihydroorotate Dehydrogenase Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3][4] Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[3][5] The therapeutic potential of DHODH inhibitors is being explored in oncology, autoimmune diseases, and virology.[6][7]
A direct consequence of DHODH inhibition is the intracellular accumulation of its substrate, this compound. This buildup serves as a key biomarker for target engagement and provides a method to quantify the on-target effects of various inhibitors.[8][9] This guide will delve into a comparative analysis of several key DHODH inhibitors, including Brequinar, Leflunomide (and its active metabolite Teriflunomide), and the novel inhibitor BAY 2402234.
Quantitative Comparison of DHODH Inhibitor Potency
The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values for several prominent DHODH inhibitors. It is important to note that variations in experimental conditions can lead to differences in reported values.
| Inhibitor | Reported IC50 (nM) | Assay Type | Source |
| Brequinar | 2.1 | Enzymatic | [6] |
| Brequinar | 4.5 | Enzymatic (recombinant human DHODH) | [6] |
| Brequinar | ~5.2 - 20 | Enzymatic | [5] |
| Teriflunomide (A77 1726) | 24.5 | Enzymatic | [6] |
| Teriflunomide (A77 1726) | 411 | Enzymatic (recombinant human DHODH) | [1][6] |
| Teriflunomide (A77 1726) | ~600 - 773 | Enzymatic | [4][5] |
| BAY 2402234 | 1.2 | Enzymatic | [5] |
| Leflunomide | Weak inhibitor (active metabolite is Teriflunomide) | [5] | |
| Emvododstat (PTC299) | ~1 | [5] | |
| ASLAN003 | 35 | [5] | |
| S312 | 29.2 | [5] | |
| S416 | 7.5 | [5] |
Impact on this compound Metabolism
Inhibition of DHODH directly leads to the accumulation of its substrate, this compound, within the cell. This metabolic perturbation is a clear indicator of on-target activity. A metabolome analysis of A549 cells treated with the DHODH inhibitor H-006 demonstrated a remarkable 265-fold increase in dihydroorotic acid levels compared to control cells.[8] This significant accumulation underscores the direct impact of DHODH inhibition on the pyrimidine biosynthesis pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of DHODH inhibitors. The following are generalized protocols for key experiments cited in the characterization of these compounds.
In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified DHODH.
Principle: The activity of DHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600-650 nm due to DCIP reduction is proportional to DHODH activity.[3][6][10]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds and control inhibitor (e.g., Brequinar)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (vehicle control).
-
Add 178 µL of the DHODH enzyme solution to each well and incubate for 30 minutes at 25°C.[10]
-
Initiate the reaction by adding 20 µL of a reaction mix containing DHO, DCIP, and CoQ10 to achieve final desired concentrations.[10]
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes.[10]
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
This assay assesses the effect of a DHODH inhibitor on the growth of cell lines that are highly dependent on de novo pyrimidine synthesis.
Principle: The inhibition of DHODH in cells depletes pyrimidines, which in turn inhibits cell growth. The potency of an inhibitor is determined by measuring its effect on cell viability or proliferation.[6]
Materials:
-
Cancer cell line (e.g., HL-60, A375)
-
Cell culture medium and supplements
-
Test compounds and control inhibitor
-
Uridine (for rescue experiments)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. For rescue experiments, a parallel set of wells is co-treated with the inhibitor and a high concentration of uridine.[10]
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the EC50 value.
Metabolomic Analysis of this compound
This protocol is designed to measure the intracellular accumulation of the DHODH substrate, dihydroorotate, following treatment with a DHODH inhibitor.[10]
Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to separate and quantify the levels of intracellular metabolites, including dihydroorotate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Plate cells and treat with the DHODH inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and incubate on ice for 10 minutes to extract metabolites.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and transfer the supernatant containing the metabolites to a new tube.
-
Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of dihydroorotate.
-
Normalize the data to an internal standard and/or cell number and compare the relative abundance of dihydroorotate in treated versus control cells.
Visualizing the Impact of DHODH Inhibition
The following diagrams illustrate the de novo pyrimidine synthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.
Caption: De novo pyrimidine synthesis pathway and the point of DHODH inhibition.
Caption: Experimental workflow for comparative analysis of DHODH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
confirming the specificity of D-Hydroorotic acid in enzymatic reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By examining its activity with its primary substrate, L-Dihydroorotic acid, and potential alternatives, this document serves as a resource for researchers targeting this crucial enzyme for therapeutic intervention. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of DHODH's substrate selectivity.
I. Comparative Quantitative Data
The catalytic efficiency of Dihydroorotate Dehydrogenase (DHODH) with its substrate, L-Dihydroorotic acid, varies across different species. This variation is a critical consideration in drug development, particularly for antimicrobial and immunosuppressive agents. The following tables summarize key kinetic parameters for DHODH from various organisms and the inhibitory concentrations of known DHODH inhibitors.
Table 1: Kinetic Parameters of Dihydroorotate Dehydrogenase (DHODH) for L-Dihydroorotic Acid
| Species | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Homo sapiens (Human) | Recombinant | ~12 (rat liver) | N/A | N/A | [1] |
| Mus musculus (Mouse) | Reticulocytes | ~23 | N/A | N/A | [2] |
| Bos taurus (Bovine) | Liver Mitochondria | N/A | N/A | N/A | [1] |
| Plasmodium berghei | Parasite | 23 | N/A | N/A | [2] |
| Oryza sativa (Rice) | Recombinant | 130 ± 10 | 1.1 ± 0.04 | 8.5 x 103 | [3] |
| Solanum tuberosum (Potato) | Recombinant | 140 ± 20 | 1.1 ± 0.1 | 7.9 x 103 | [3] |
Note: N/A indicates that the data was not available in the cited sources. Kinetic parameters can vary based on assay conditions, such as pH and the electron acceptor used.
Table 2: Inhibitory Activity (IC50) of Common DHODH Inhibitors
| Inhibitor | Human DHODH (nM) | Rat DHODH (nM) | P. falciparum DHODH (nM) | Reference |
| Brequinar | 5.2 | 367 | N/A | |
| Leflunomide | 98,000 | 6,300 | N/A | |
| A77 1726 (Teriflunomide) | 1,100 | 19 | >50,000 | |
| Atovaquone | N/A | N/A | 1.5 |
Note: IC50 values can vary significantly depending on the assay conditions.
II. Substrate Specificity and Alternatives
DHODH exhibits a high degree of specificity for its natural substrate, L-Dihydroorotic acid. This specificity is crucial for the fidelity of the pyrimidine biosynthesis pathway.
L-Dihydroorotic Acid: The primary and most efficiently utilized substrate for DHODH across all species studied.
Alternative Substrates: While highly specific, some studies have explored substrate analogues to probe the active site of DHODH.
-
Thio-analogue of Dihydroorotate: This molecule has been reported as a good substrate for the related enzyme, dihydroorotase, indicating that modifications to the carboxylate group may be tolerated to some extent.[4]
-
Methyl-S-dihydroorotate: This has been mentioned as an alternate cosubstrate in studies of bovine liver mitochondrial DHODH.[1]
-
Menadione (Vitamin K3): This can serve as an artificial electron acceptor in DHODH assays.[1]
The available data on the kinetic parameters for these alternative substrates is limited, highlighting the high specificity of DHODH for L-Dihydroorotic acid.
III. Other Interacting Enzymes: Dihydroorotase
It is important to note that L-Dihydroorotic acid is also a substrate for dihydroorotase , the enzyme that catalyzes the preceding step in the de novo pyrimidine biosynthesis pathway. This enzyme facilitates the reversible cyclization of carbamoyl aspartate to form dihydroorotate.[5][6] The active site of dihydroorotase is also highly specific, with the thio-analogue of dihydroorotate being a known substrate.[4]
IV. Signaling Pathways and Experimental Workflows
The enzymatic reaction catalyzed by DHODH is a critical step in the de novo synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital cellular components.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
A typical workflow for assessing the specificity of DHODH involves enzymatic assays to determine kinetic parameters with the primary substrate and potential alternatives.
Caption: A generalized workflow for determining enzyme specificity.
V. Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of DHODH.
Protocol 1: Spectrophotometric DHODH Activity Assay
This assay measures the activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant DHODH enzyme
-
L-Dihydroorotic acid (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Dihydroorotic acid (e.g., 100 mM in DMSO).
-
Prepare a stock solution of DCIP (e.g., 10 mM in water).
-
Prepare a stock solution of CoQ10 (e.g., 20 mM in DMSO).
-
Dilute the recombinant DHODH to the desired working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the DHODH enzyme solution to each well.
-
Add 10 µL of varying concentrations of L-Dihydroorotic acid to the wells. For a negative control, add 10 µL of DMSO.
-
Add 5 µL of CoQ10 solution.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: HPLC-Based DHODH Activity Assay
This method offers higher sensitivity and specificity by directly quantifying the product, orotic acid.[1]
Materials:
-
Recombinant DHODH enzyme
-
L-Dihydroorotic acid
-
Reaction Buffer: (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching Solution: (e.g., perchloric acid)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Partisil-SAX)[1]
-
Mobile Phase: Low phosphate buffer, pH 4.0[1]
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube by combining the Reaction Buffer, DHODH enzyme, and varying concentrations of L-Dihydroorotic acid.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding the Quenching Solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of orotic acid.
-
Calculate the concentration of orotic acid produced in each enzymatic reaction.
-
Determine the initial reaction velocities and calculate the kinetic parameters (Km and Vmax) as described in the spectrophotometric assay.
-
VI. Conclusion
The available data strongly confirm the high specificity of Dihydroorotate Dehydrogenase for its natural substrate, L-Dihydroorotic acid. While some substrate analogues can be processed, the efficiency is significantly lower, underscoring the precise molecular recognition within the enzyme's active site. The notable differences in kinetic parameters and inhibitor sensitivities across species provide a strong rationale for the continued development of species-specific DHODH inhibitors for various therapeutic applications. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further elucidate the intricacies of DHODH function.
References
- 1. Analysis of the kinetic mechanism of the bovine liver mitochondrial dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on dihydroorotate dehydrogenase from P. berghei and the mouse reticulocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of D-Hydroorotic Acid's Inhibitory Effect on Bacterial Growth
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of D-Hydroorotic acid as a bacterial growth inhibitor, benchmarked against alternative dihydroorotate dehydrogenase (DHODH) inhibitors and conventional antibiotics.
This guide provides an objective comparison of the antibacterial potential of this compound, a key intermediate in the de novo pyrimidine biosynthesis pathway. By targeting the essential enzyme dihydroorotate dehydrogenase (DHODH), this compound and its analogs present a promising avenue for the development of novel antimicrobial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further research and development in this area.
Executive Summary
The de novo pyrimidine biosynthesis pathway is crucial for the proliferation of many pathogenic bacteria, making its enzymes attractive targets for novel antibiotics. Dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate, is a particularly promising target due to structural differences between bacterial and human orthologs, allowing for selective inhibition. While this compound is a natural substrate for this enzyme, its potential as a direct bacterial growth inhibitor is an area of active investigation. This guide compares the known or potential efficacy of this compound with other established DHODH inhibitors and commonly used antibiotics against key bacterial pathogens.
Data Presentation: Comparative Antibacterial Efficacy
A direct comparison of the antibacterial activity of this compound is hampered by the limited availability of specific Minimum Inhibitory Concentration (MIC) data in publicly accessible literature. However, to provide a comprehensive overview, this section presents MIC values for other known DHODH inhibitors and conventional antibiotics against common Gram-positive and Gram-negative bacteria. This comparative data serves as a benchmark for evaluating the potential of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of DHODH Inhibitors against Acinetobacter baumannii
| Compound | DHODH IC₅₀ (nM) | MIC (µg/mL) against A. baumannii (Strain AB307) | MIC (µg/mL) against A. baumannii (Strain HUMC1) |
| DSM186 | 28 | ≤1 | ≤1 |
| DSM161 | - | 17.5 | 17.5 |
Data sourced from a study on repurposed DHODH inhibitors.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Conventional Antibiotics
| Antibiotic Class | Antibiotic | MIC (µg/mL) against Escherichia coli | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Pseudomonas aeruginosa |
| Fluoroquinolones | Ciprofloxacin | 0.015 - 128 | 0.12 - 1024 | 0.25 - >256 |
| Levofloxacin | 0.03 - 64 | 0.06 - 32 | 0.5 - 128 | |
| Aminoglycosides | Gentamicin | 0.25 - 128 | 0.06 - 1024 | 0.5 - 256 |
| Tobramycin | 0.25 - 128 | 0.12 - 512 | 0.12 - 256 | |
| Beta-Lactams | Ampicillin | 2 - >256 | 0.25 - >256 | >256 |
| Ceftazidime | 0.12 - 128 | 8 - >128 | 0.5 - >256 |
Note: MIC values can vary significantly depending on the bacterial strain and testing methodology. The ranges presented are compiled from various sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate the inhibitory effects, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.
Caption: Inhibition of Bacterial Pyrimidine Biosynthesis.
Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the standard procedures for determining the Minimum Inhibitory Concentration (MIC) and conducting a Time-Kill Curve assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate. Also, include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound and the positive control well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
Time-Kill Curve Assay Protocol
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Test compound
-
Bacterial strains
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Apparatus for colony counting (e.g., agar plates, spreader, incubator)
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth (approximately 10⁶ to 10⁷ CFU/mL).
-
Assay Setup: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
The inhibition of dihydroorotate dehydrogenase represents a validated and promising strategy for the development of novel antibacterial agents. While direct evidence for the potent antibacterial activity of this compound remains to be extensively documented, the exploration of its derivatives and other DHODH inhibitors has shown significant promise, particularly against drug-resistant pathogens. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into this compound and other DHODH inhibitors as a potential new class of therapeutics to combat the growing threat of antimicrobial resistance. Future studies should focus on determining the specific MIC values of this compound against a broad panel of clinically relevant bacteria to fully elucidate its potential as a standalone or synergistic antimicrobial agent.
References
A Comparative Guide to D-Hydroorotic Acid Metabolism in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Hydroorotic acid metabolism across various cell lines, with a focus on the key enzyme Dihydroorotate Dehydrogenase (DHODH). Understanding the differences in this metabolic pathway between cancerous and non-cancerous cells is crucial for the development of targeted cancer therapies.
Introduction to this compound Metabolism
This compound is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. The fourth and rate-limiting step of this pathway is the oxidation of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1] Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on the de novo pyrimidine synthesis pathway to meet their increased demand for nucleic acids.[1][2] In contrast, most normal differentiated cells can utilize the pyrimidine salvage pathway, making DHODH an attractive target for cancer therapy.[2][3]
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive comparison of this compound metabolism in different cell lines.
Quantitative Data Comparison
The following tables summarize quantitative data related to DHODH expression, enzymatic activity, and the sensitivity of various cell lines to DHODH inhibitors. This data highlights the differential reliance of cancer cells on the de novo pyrimidine synthesis pathway compared to normal cells.
Table 1: DHODH Expression and Activity in Selected Cell Lines
| Cell Line | Cancer Type | DHODH mRNA Expression | DHODH Protein Expression | DHODH Activity | Reference |
| Cancer Cell Lines | |||||
| HL-60 | Acute Myeloid Leukemia | High | High | - | [4] |
| THP-1 | Acute Myeloid Leukemia | High | High | - | [4] |
| U937 | Acute Myeloid Leukemia | High | High | - | [4] |
| MOLM-13 | Acute Myeloid Leukemia | High | High | - | [4] |
| T-47D | Breast Cancer | High | High | Sensitive to inhibition | [5] |
| A-375 | Melanoma | High | High | Sensitive to inhibition | [5] |
| H929 | Multiple Myeloma | High | High | Sensitive to inhibition | [5] |
| SK-N-BE(2)C | Neuroblastoma | High | High (induces apoptosis upon inhibition) | - | [6] |
| JeKo-1 | Mantle Cell Lymphoma | Upregulated vs. normal B-cells | Higher than normal PBMCs | - | [7] |
| Mino | Mantle Cell Lymphoma | Upregulated vs. normal B-cells | Higher than normal PBMCs | - | [7] |
| Rec-1 | Mantle Cell Lymphoma | Upregulated vs. normal B-cells | Higher than normal PBMCs | - | [7] |
| Lung Cancer Cell Lines | Lung Cancer | Higher than normal lung cells | - | Sensitive to inhibition | [8] |
| Esophageal Squamous Cell Carcinoma (ESCC) tissues | Esophageal Cancer | 8.03-fold higher than normal | Overexpressed vs. normal | - | [9] |
| Non-Cancerous Cell Lines | |||||
| Normal B-lymphocytes | Normal | Lower than MCL cells | - | - | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal | - | Lower than MCL cells | - | [7] |
| Normal Lung Cells | Normal | Lower than lung cancer cells | - | - | [8] |
Table 2: Comparative Efficacy of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Brequinar | HEP-2 | Head and Neck Cancer | 0.06 - 0.37 µM | [3] |
| UMSCC-14B | Head and Neck Cancer | 0.06 - 0.37 µM | [3] | |
| UMSCC-14C | Head and Neck Cancer | 0.06 - 0.37 µM | [3] | |
| T-47D | Breast Cancer | 0.080 - 0.450 µM | [5] | |
| A-375 | Melanoma | 0.080 - 0.450 µM | [5] | |
| H929 | Multiple Myeloma | 0.080 - 0.450 µM | [5] | |
| SK-N-BE(2) | Neuroblastoma | ~1 µM (induces apoptosis) | [6] | |
| 4SC-101 | T-47D | Breast Cancer | 4 - 8 µM | [5] |
| A-375 | Melanoma | 4 - 8 µM | [5] | |
| H929 | Multiple Myeloma | 4 - 8 µM | [5] | |
| Leflunomide (LFM) | T-47D | Breast Cancer | 6 - 35 µM | [5] |
| A-375 | Melanoma | 6 - 35 µM | [5] | |
| H929 | Multiple Myeloma | 6 - 35 µM | [5] | |
| H-006 | HL-60 | Acute Promyelocytic Leukemia | IC50 = 4.4 nM (cell growth) | [2] |
| Jurkat | Acute T-cell Leukemia | Potent antiproliferative activity | [10] | |
| A549 | Lung Carcinoma | Potent antiproliferative activity | [10] | |
| PC-3 | Prostate Adenocarcinoma | Potent antiproliferative activity | [10] | |
| HT-1080 | Fibrosarcoma | Potent antiproliferative activity | [10] | |
| IBC | HL-60 | Acute Myeloid Leukemia | Dose-dependent decrease in viability | [4] |
| THP-1 | Acute Myeloid Leukemia | Dose-dependent decrease in viability | [4] | |
| U937 | Acute Myeloid Leukemia | Dose-dependent decrease in viability | [4] | |
| MOLM-13 | Acute Myeloid Leukemia | Dose-dependent decrease in viability | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DHODH Enzymatic Activity Assay (DCIP Reduction)
This biochemical assay directly measures the enzymatic activity of DHODH.
-
Principle: The activity of DHODH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm due to DCIP reduction is proportional to DHODH activity.
-
Materials:
-
Recombinant human DHODH or cell lysate
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of test compounds if assessing inhibition.
-
In a 96-well plate, add the DHODH enzyme preparation.
-
Add the test compound or vehicle control and incubate.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Cell Viability Assay for DHODH Inhibitor Potency
This cell-based assay determines the effect of DHODH inhibition on cell proliferation.
-
Principle: Inhibition of DHODH depletes the pyrimidine pool, leading to the inhibition of cell growth. The potency of an inhibitor is determined by measuring its effect on cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitor and vehicle control
-
Uridine (for rescue experiments)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the DHODH inhibitor for 48-72 hours.
-
For rescue experiments, co-treat cells with the inhibitor and a saturating concentration of uridine.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot Analysis for DHODH Protein Expression
This method is used to compare the relative abundance of the DHODH protein in different cell lines.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to DHODH.
-
Materials:
-
Cell lines of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against DHODH
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-DHODH antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify band intensities and normalize to the loading control for comparison.
-
Metabolite Quantification by LC-MS/MS
This technique allows for the precise measurement of intracellular concentrations of this compound and other pyrimidine pathway metabolites.
-
Principle: Intracellular metabolites are extracted and separated by liquid chromatography, then detected and quantified by tandem mass spectrometry.
-
Procedure:
-
Culture cells to the desired density and treat as required.
-
Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Separate the metabolites using a suitable liquid chromatography column.
-
Analyze the eluent by mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify dihydroorotate, orotate, UMP, UDP, and UTP.
-
Normalize metabolite levels to the cell number or total protein content. A significant accumulation of dihydroorotate upon treatment with a DHODH inhibitor confirms on-target activity.[3][11]
-
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the key steps in the de novo synthesis of pyrimidines, highlighting the central role of DHODH.
Caption: The de novo pyrimidine synthesis pathway.
Experimental Workflow for Comparing DHODH Inhibitor Efficacy
This diagram outlines a typical workflow for assessing and comparing the efficacy of DHODH inhibitors in different cell lines.
Caption: Workflow for comparing DHODH inhibitor efficacy.
References
- 1. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of Published Data on D-Hydroorotic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Hydroorotic acid (DHO), a key intermediate in the de novo pyrimidine biosynthesis pathway, with related compounds and analytical methodologies. The information presented is based on independently verifiable published data to support research and drug development efforts targeting pyrimidine metabolism.
Executive Summary
This compound is the precursor to orotic acid, a critical step catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and cancer, leading to an accumulation of dihydroorotic acid.[3] This guide delves into the available quantitative data for this compound and its enantiomer, L-Hydroorotic acid, compares analytical methods for their detection, and outlines experimental protocols. A significant portion of the published literature focuses on the L-isomer (L-Dihydroorotic acid), which is the form utilized in the human pyrimidine biosynthesis pathway. Data specifically on the D-isomer's physiological concentration and distinct biological effects are limited.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data available for hydroorotic acid and related compounds.
Table 1: Physicochemical Properties of Hydroorotic Acid Enantiomers
| Property | This compound (Racemic Mixture) | L-Hydroorotic Acid |
| CAS Number | 155-54-4[2] | 5988-19-2[1] |
| Molecular Formula | C₅H₆N₂O₄[2] | C₅H₆N₂O₄[1] |
| Molecular Weight | 158.11 g/mol [2] | 158.11 g/mol [1] |
| Physical Description | Solid[2] | White to off-white crystalline powder |
| Solubility | Data not available | DMSO: 32 mg/mL[2] |
Table 2: Analytical Methods for L-Hydroorotic Acid Quantification in Human Plasma
| Method | Analyte | Matrix | Linear Analytical Range | Key Findings |
| LC-MS/MS | L-Dihydroorotate (DHO) | K2EDTA Human Plasma | 3.00–3,000 ng/mL[4][5] | A surrogate matrix approach was used due to the presence of endogenous DHO. The method demonstrated high accuracy and precision.[4][5] |
Table 3: Comparison with Other Pyrimidine Pathway Intermediates
| Compound | Role in Pathway | Key Characteristics |
| N-Carbamoyl-Aspartate | Precursor to Dihydroorotic acid | Accumulates when dihydroorotase activity is reversed, which can occur upon DHODH inhibition.[6] |
| Orotic Acid | Product of DHO oxidation | Elevated levels in urine are a marker for certain metabolic disorders.[7] |
| Uridine | Downstream product | Can rescue cells from the effects of DHODH inhibitors by feeding into the pyrimidine salvage pathway. |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of published findings.
Protocol 1: Quantification of L-Dihydroorotic Acid in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of L-dihydroorotate in human plasma.[4][5]
1. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.[8]
-
Vortex the plasma to ensure homogeneity.[8]
-
To 100 µL of plasma, add 250 µL of acetonitrile.[8]
-
Vortex the mixture vigorously for 5 seconds to denature and precipitate proteins.[8]
-
Centrifuge the sample at 14,800 rpm for 2 minutes.[8]
-
Filter the supernatant through a 0.2 µm syringe filter and transfer to a new vial for analysis.[8]
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Mobile Phase and Gradient: Specific details of the mobile phase composition and gradient elution are proprietary to the publishing laboratory but would typically involve a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode to detect the specific parent-to-daughter ion transitions for L-dihydroorotate and its stable isotope-labeled internal standard.
Protocol 2: In Vitro Cell-Based Assay to Assess DHODH Inhibition
This protocol outlines a general method to evaluate the effect of compounds on cell growth and the rescue effect of orotic acid, indicative of DHODH inhibition.[9]
1. Cell Culture and Treatment
-
Culture a suitable human cell line (e.g., HCT116) in appropriate growth medium.
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
In parallel, treat cells with the test compound in the presence of a rescue agent, such as orotic acid (e.g., 1.5 mM).
2. Assessment of Cell Growth
-
Monitor cell confluence or viability over a period of 96 hours using an automated live-cell imaging system or a standard viability assay (e.g., MTT, CellTiter-Glo).
3. Data Analysis
-
Plot cell growth curves for each treatment condition.
-
A reversal of the growth inhibition caused by the test compound in the presence of orotic acid suggests that the compound's mechanism of action involves the inhibition of DHODH.
Mandatory Visualization
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the de novo pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway highlighting this compound.
Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the typical workflow for quantifying this compound in a biological matrix.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
References
- 1. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 2. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. Urinary orotic acid in healthy adults and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method [protocols.io]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of D-Hydroorotic Acid
Researchers and laboratory personnel must adhere to strict safety protocols for the proper disposal of D-Hydroorotic acid to ensure a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound. Note that the following information is primarily based on the safety data for L-Dihydroorotic acid, the more common enantiomer. Procedures for this compound are expected to be similar, but it is recommended to consult the specific Safety Data Sheet (SDS) for the D-isomer if available.
Immediate Safety and Handling Precautions
This compound is classified as an irritant and may cause skin, eye, and respiratory system irritation.[1][2][3] All handling and disposal procedures should be performed by personnel trained in laboratory safety and familiar with the specific hazards of this chemical.
Personal Protective Equipment (PPE): Before initiating any disposal-related activities, ensure the following personal protective equipment is worn:
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety goggles or a face shield: To protect the eyes from splashes.[1]
-
Lab coat: To protect clothing and skin.
-
Respiratory protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
Hazard Identification and Data Summary
The following table summarizes the key hazard information for Dihydroorotic acid.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][3] | [1][3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][3] | [1][3] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1][3] | [1][3] |
| NFPA 704 Ratings | Health: 2, Fire: 1, Reactivity: 0 | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][5]
-
Waste Identification and Segregation:
-
Container Management:
-
Waste Collection and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5]
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.[5]
-
Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
-
Decontamination:
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
In case of a spill, immediately clean it up while wearing appropriate PPE. Avoid breathing dust and contact with skin and eyes.[2] Sweep up the spilled material and place it into a suitable container for disposal.[1]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling D-Hydroorotic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing D-Hydroorotic acid in a laboratory setting, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical to mitigate risks and ensure a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect eyes from splashes, dust, and debris.[4][5] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended for extended contact). A chemical-resistant lab coat or apron. | To prevent skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood, or if dust generation is likely. | To protect against the inhalation of harmful dust particles.[6] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[6][7] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for laboratory safety. This involves careful preparation, adherence to safe handling practices, and readiness for emergencies.
Experimental Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. editverse.com [editverse.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
